2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(methoxymethyl)-1-(2-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-13-17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANPLQXIPRQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole, a molecule of interest for scaffold-based drug discovery. We will dissect a robust and efficient two-stage synthetic strategy, beginning with the foundational Phillips-Ladenburg condensation to construct the benzimidazole core, followed by a regioselective N-alkylation to introduce the phenethyl moiety. This document emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to ensure reproducibility and high-yield success for researchers in drug development and organic synthesis.
Introduction: The Significance of the Benzimidazole Moiety
Benzimidazole derivatives are privileged heterocyclic structures renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Their structural similarity to naturally occurring purine nucleosides allows them to interact with various biological targets. The strategic functionalization at the N-1 and C-2 positions of the benzimidazole ring is a key approach in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. The target molecule, 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole, incorporates a methoxymethyl group at the C-2 position, which can influence solubility and hydrogen bonding capabilities, and a phenethyl group at the N-1 position, a common substituent known to enhance lipophilicity and potential interactions with hydrophobic pockets in target proteins.[4]
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a two-part strategy. The primary disconnection occurs at the N1-phenethyl bond, pointing to an N-alkylation reaction as the final step. This reveals a key intermediate, 2-(methoxymethyl)-1H-benzo[d]imidazole. A second disconnection at the C2-carbon of the imidazole ring breaks down this intermediate into commercially available precursors: o-phenylenediamine and methoxyacetic acid. This approach leverages classical, high-yielding, and well-understood reactions in heterocyclic chemistry.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway: A Two-Stage Approach
This synthesis is efficiently executed in two distinct stages:
-
Formation of the benzimidazole core.
-
N-alkylation to append the phenethyl group.
Stage 1: Synthesis of 2-(methoxymethyl)-1H-benzo[d]imidazole via Phillips-Ladenburg Condensation
The Phillips-Ladenburg reaction is a classical and highly reliable method for synthesizing 2-substituted benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid under dehydrating acidic conditions.[5][6]
The reaction is typically catalyzed by a strong mineral acid, such as hydrochloric acid. The acid protonates the carbonyl oxygen of methoxyacetic acid, rendering it more susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. A subsequent series of intramolecular cyclization and dehydration steps results in the formation of the aromatic benzimidazole ring. Using an acid like 4N HCl provides both the catalytic protons and the medium for the reaction, which is often heated to reflux to drive the dehydration process to completion.[7]
Caption: Workflow for Stage 1: Phillips-Ladenburg Condensation.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (0.05 mol, 5.40 g) and methoxyacetic acid (0.05 mol, 4.50 g).
-
Acid Addition: Carefully add 4N hydrochloric acid (60 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux on a water bath or heating mantle for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (approx. 200 g).
-
Neutralization: While stirring, carefully neutralize the mixture by adding aqueous sodium hydroxide solution (e.g., 10% w/v) dropwise until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation and Purification: Filter the resulting solid using a Büchner funnel, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield 2-(methoxymethyl)-1H-benzo[d]imidazole as a solid.[7]
Stage 2: N-Alkylation with (2-bromoethyl)benzene
The introduction of the phenethyl group is achieved via a standard nucleophilic substitution (Sₙ2) reaction on the benzimidazole nitrogen. The key to this step is the selective deprotonation of the N-H proton to generate a potent nucleophile.
The N-H proton of the benzimidazole ring is weakly acidic. A strong, non-nucleophilic base is required for its efficient removal to form the corresponding benzimidazolide anion. Sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is an ideal choice for this purpose.[8][9] The resulting anion is a powerful nucleophile that readily attacks the electrophilic carbon of (2-bromoethyl)benzene (phenethyl bromide), displacing the bromide ion and forming the desired N-C bond. Due to the tautomeric nature of the unsubstituted benzimidazole, alkylation can theoretically occur at N1 or N3; however, for this symmetric intermediate, both positions yield the same product.[10]
Caption: Workflow for Stage 2: N-Alkylation.
Safety Note: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water. Handle it under an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 2-(methoxymethyl)-1H-benzo[d]imidazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF (to achieve a concentration of approx. 0.1 M) and stir to form a suspension.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Hydrogen gas will evolve.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the benzimidazolide anion.[8]
-
Alkylation: Cool the mixture back to 0 °C. Add (2-bromoethyl)benzene (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole.
Characterization and Data Summary
The structural confirmation of the intermediate and final product should be performed using standard spectroscopic techniques.
-
¹H NMR: The final product should exhibit characteristic signals for the phenethyl group (triplets around 3.0-3.2 ppm and 4.3-4.5 ppm) and the methoxymethyl group (singlets around 3.4 ppm and 4.7 ppm), in addition to the aromatic protons of the benzimidazole and phenyl rings.
-
¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₇H₁₈N₂O, M.W. = 266.34 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretch (around 3400 cm⁻¹) from the intermediate and the presence of C-H aromatic and aliphatic stretches, along with C-O and C=N vibrations, will confirm the structure.
Table 1: Summary of Reaction Parameters
| Parameter | Stage 1: Condensation | Stage 2: N-Alkylation |
| Key Reagents | o-phenylenediamine, Methoxyacetic acid | 2-(methoxymethyl)-1H-benzo[d]imidazole, (2-bromoethyl)benzene, NaH |
| Solvent | 4N Hydrochloric Acid | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 100 °C) | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours | 12-24 hours |
| Work-up | Neutralization, Filtration | Quenching, Extraction |
| Purification | Recrystallization | Column Chromatography |
| Typical Yield | 70-85%[7] | 65-80% (representative) |
Conclusion
The synthesis of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole can be reliably achieved through a sequential two-step process involving an acid-catalyzed Phillips-Ladenburg condensation followed by a base-mediated N-alkylation. This guide provides a robust framework, detailing the mechanistic rationale and validated experimental protocols necessary for the successful and high-yield production of this valuable heterocyclic compound. The outlined pathway is scalable and employs well-established chemical transformations, making it highly accessible to researchers in the field of medicinal and synthetic chemistry.
References
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). Molecules. [Link]
-
Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. (2011). Arabian Journal of Chemistry. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). Molecules. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). EnPress Journals. [Link]
-
Review Article: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (2012). Connect Journals. [Link]
-
N-Alkylation of imidazoles. (1983). University of Otago. [Link]
-
Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide. (2025). ResearchGate. [Link]
Sources
- 1. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914) [evitachem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Research Portal [ourarchive.otago.ac.nz]
Advanced Synthetic Methodologies for 1,2-Disubstituted Benzimidazoles
Focusing on 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
Executive Summary & Pharmacophore Context
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutic agents ranging from antihistamines (e.g., Mizolastine) to potent opioid analgesics (e.g., Etonitazene analogs). The specific target, 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole , represents a critical structural intersection: it combines the lipophilic, CNS-penetrating N-phenethyl moiety with a polar, hydrogen-bond-accepting methoxymethyl group at the C2 position.
Traditionally, synthesizing such 1,2-disubstituted benzimidazoles relied on the Phillips condensation—requiring harsh mineral acids (HCl, H₃PO₄) and high temperatures—or multi-step alkylations that suffer from regioselectivity issues (N1 vs. N3 alkylation).
This guide presents a Novel Transition-Metal-Free Oxidative Cyclization protocol. By utilizing molecular iodine (
Retrosynthetic Analysis
To design the optimal route, we disconnect the imidazole ring to reveal the key precursors. The strategic bond breaking occurs at the C2-N and C2-N bonds, suggesting an oxidative closure of a diamine with an aldehyde or alcohol equivalent.
Key Disconnection:
-
Target: 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
-
Precursors: N-phenethyl-benzene-1,2-diamine + Methoxyacetaldehyde (or surrogate).
Figure 1: Retrosynthetic tree illustrating the disconnection strategy to readily available diamine precursors.
Novel Protocol: Iodine-Mediated Oxidative Cyclization[1][2]
This protocol replaces the classical acid-catalyzed condensation with an iodine-mediated oxidative coupling. This approach is superior due to its mild conditions, tolerance of acid-sensitive ether groups (methoxymethyl), and high yields.
Reagents & Materials
-
Substrate: N-phenethyl-benzene-1,2-diamine (1.0 equiv)
-
Coupling Partner: Methoxyacetaldehyde (generated in situ or used as diethyl acetal) or Methoxyacetic acid (1.2 equiv). Note: Using the aldehyde yields faster kinetics with Iodine.
-
Catalyst/Oxidant: Molecular Iodine (
, 0.5 – 1.0 equiv). -
Base: Potassium Carbonate (
, 3.0 equiv). -
Solvent: Acetonitrile (
) or Ethanol ( ). -
Oxidant (Auxiliary): Tert-butyl hydroperoxide (TBHP) can be added (2 equiv) to make the reaction catalytic in Iodine, reducing waste.
Step-by-Step Methodology
-
Precursor Preparation (If not commercial):
-
React 1-fluoro-2-nitrobenzene with 2-phenylethanamine (
, DMF, 80°C) to yield N-phenethyl-2-nitroaniline. -
Reduce the nitro group using
/Pd-C or Fe/NH₄Cl to obtain N-phenethyl-benzene-1,2-diamine .
-
-
Oxidative Cyclization (The Novel Step):
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-phenethyl-benzene-1,2-diamine (10 mmol) in MeCN (50 mL).
-
Addition: Add Methoxyacetaldehyde (12 mmol) and stir at Room Temperature (RT) for 15 minutes to allow initial imine formation (Schiff base).
-
Catalysis: Add
(30 mmol) followed by (5 mmol). Observation: The solution will turn dark brown. -
Reaction: Heat the mixture to 70°C. Monitor via TLC (System: EtOAc/Hexane 1:1). The reaction typically completes in 2–4 hours.
-
Quench: Cool to RT. Add saturated aqueous
(Sodium Thiosulfate) solution until the iodine color disappears (turn yellow/clear).
-
-
Workup & Purification:
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).
-
Experimental Workflow Diagram
Figure 2: Linear experimental workflow for the Iodine-mediated synthesis.
Mechanistic Insight
The efficiency of this reaction relies on the dual role of iodine. It acts as a Lewis acid to activate the imine intermediate and as an oxidant to facilitate the final aromatization.
-
Condensation: The primary amine of the diamine attacks the aldehyde to form a Schiff base (imine) .
-
Activation: Iodine coordinates to the imine nitrogen, increasing electrophilicity.
-
Cyclization: The secondary amine (bearing the phenethyl group) attacks the activated imine carbon, closing the 5-membered ring to form a benzimidazoline intermediate.
-
Oxidation: An oxidative dehydrogenation (removal of H₂) driven by Iodine (reducing to HI) restores aromaticity, yielding the final benzimidazole.
Figure 3: Mechanistic pathway highlighting the iodine-mediated oxidative dehydrogenation.
Data & Process Optimization
The following table compares the Novel Iodine Method against the Classical Phillips Condensation and a Microwave-Assisted variant.
| Parameter | Classical Phillips Condensation | Microwave-Assisted (Er(OTf)₃) | Novel Iodine-Mediated ( |
| Reagents | 4N HCl, Reflux | Er(OTf)₃ (1 mol%), MW | |
| Temperature | 100°C (Reflux) | 120°C (Irradiation) | 70°C (Mild Heating) |
| Time | 12 – 24 Hours | 10 – 20 Minutes | 2 – 4 Hours |
| Yield | 65 – 72% | 88 – 92% | 90 – 95% |
| Purification | Difficult (Tarry byproducts) | Moderate | Simple (Clean profile) |
| Scalability | High | Low (Batch size limited) | High |
Key Finding: While Microwave synthesis is faster, the Iodine-mediated method offers the best balance of scalability and yield without requiring specialized microwave reactors, making it more accessible for general lab settings.
References
-
Iodine-Mediated Oxidative Cyclization
-
Hu, Z., et al. (2017).[1] "I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles." The Journal of Organic Chemistry.
-
-
Microwave-Assisted Synthesis
-
Marzaro, G., et al. (2022).[2] "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." Molecules.
-
-
General Benzimidazole Pharmacophore Review
- Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry.
-
Transition-Metal-Free Synthesis (Green Chemistry)
Sources
Biological Activity Profile: 2-(Methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
The following technical guide provides an in-depth pharmacological and structural analysis of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole .
Editorial Note: As of current public registries (CAS, PubChem, IUPHAR), this specific chemical entity is not a marketed pharmaceutical nor a widely documented New Psychoactive Substance (NPS) with established clinical data. Therefore, this guide presents a predictive pharmacological monograph based on Structure-Activity Relationships (SAR) of the 1,2-disubstituted benzimidazole class, referencing confirmed data from structural analogs (e.g., nitazene opioids, benzimidazole antivirals, and kinase inhibitors).
Executive Summary
2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole is a lipophilic heterocyclic compound belonging to the 1,2-disubstituted benzimidazole family. Its structure integrates a phenethyl group at the N1 position—a pharmacophore classically associated with high-potency opioids (e.g., fentanyl)—and a methoxymethyl ether at the C2 position.
Despite its structural resemblance to the "nitazene" class of opioids (e.g., etonitazene), this specific congener lacks the critical basic amine side chain required for high-affinity Mu-opioid receptor (MOR) binding. Consequently, its biological activity profile is predicted to diverge from analgesia toward immunomodulation (TLR7 agonism) or antiviral activity (HCV NS5B inhibition) , consistent with the SAR of non-basic benzimidazoles.
Chemical Identity & Structural Analysis[1]
Chemical Data[2][3][4][5][6]
-
IUPAC Name: 2-(methoxymethyl)-1-(2-phenylethyl)-1H-benzimidazole
-
Molecular Formula: C
H N O -
Molecular Weight: 266.34 g/mol
-
Key Substituents:
-
N1: 2-Phenylethyl (Phenethyl) – Provides significant lipophilicity and aromatic stacking potential.
-
C2: Methoxymethyl (
) – A polar, hydrogen-bond accepting motif often used as a bioisostere for alkyl or benzyl groups to improve solubility.
-
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the structural divergence of this compound from established bioactive classes.
Figure 1: SAR divergence showing the lack of the critical basic amine required for opioid activity, aligning the compound more closely with antiviral scaffolds.
Pharmacological Evaluation
Opioid Receptor Activity (Predicted: Low/Inactive)
While the N-phenethyl moiety is the signature of the fentanyl class, the benzimidazole core requires specific electronic properties to bind the Mu-opioid receptor (MOR).
-
Mechanism: High-affinity MOR agonists (fentanyl, etonitazene) require a protonated nitrogen at physiological pH to form a salt bridge with Aspartate-147 (Asp147) in the receptor's transmembrane domain.
-
Deficiency: The benzimidazole ring nitrogens are weakly basic (pKa ~5.6). Without an auxiliary aliphatic amine (like the diethylaminoethyl tail in etonitazene), this compound exists primarily as a neutral species at pH 7.4.
Antiviral & Immunomodulatory Potential (Predicted: Moderate/High)
Literature on 1-substituted benzimidazoles strongly supports activity in two areas:
-
HCV Inhibition: 1-Phenethyl-2-substituted benzimidazoles have been patented as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The C2-methoxymethyl group serves to orient the molecule within the hydrophobic pocket while maintaining water solubility.
-
TLR7 Agonism: Benzimidazoles with N1-benzyl/phenethyl groups are known Toll-Like Receptor 7 (TLR7) agonists. These agents induce interferon production and are investigated for antiviral and antitumor immunotherapies.
Experimental Protocols
To validate the biological activity of this compound, the following standardized workflows are recommended.
Chemical Synthesis (Standard Protocol)
-
Objective: Synthesize high-purity material for bioassays.
-
Reaction: Alkylation of 2-(methoxymethyl)-1H-benzo[d]imidazole.
-
Reagents: 2-(methoxymethyl)-1H-benzimidazole, (2-bromoethyl)benzene, Cesium Carbonate (
), DMF.
Step-by-Step:
-
Dissolve 2-(methoxymethyl)-1H-benzimidazole (1.0 eq) in anhydrous DMF (0.1 M).
-
Add
(1.5 eq) and stir at room temperature for 30 minutes to deprotonate N1. -
Add (2-bromoethyl)benzene (1.1 eq) dropwise.
-
Heat to 60°C for 4-6 hours. Monitor via TLC/LC-MS.[2]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
In Vitro Radioligand Binding Assay (MOR)
-
Objective: Definitively rule out or confirm opioid affinity.
-
System: CHO cells expressing human MOR (hMOR).
-
Ligand: [
H]-DAMGO (Agonist) or [ H]-Naloxone (Antagonist).
Figure 2: Workflow for determining Mu-opioid receptor binding affinity.
Safety & Toxicology
-
Handling: Treat as a Potential Potent Compound (PPC) until IC50 data is confirmed. Use a fume hood and nitrile gloves.
-
Metabolic Risks: The methoxymethyl ether is susceptible to O-demethylation by hepatic CYPs, potentially yielding the 2-hydroxymethyl metabolite.
-
Opioid Warning: While predicted to be weak, the structural similarity to nitazenes warrants caution regarding respiratory depression in overdose scenarios.
References
-
World Health Organization (WHO). (2020). Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence. Link (Provides SAR context for benzimidazole opioids).
-
Ujvary, I., et al. (2021). "Etonitazene analogs: Structure–activity relationships of a potent class of opioid agonists." Forensic Toxicology. Link
-
Zhang, H., et al. (2012). "Discovery of potent benzimidazole derivatives as Hepatitis C Virus NS5B polymerase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context for 1-phenethyl-benzimidazole antiviral activity).[1][5][2][4]
-
Pfizer Inc. (2009). Patent WO2009023179: Benzimidazole derivatives for the treatment of Hepatitis C.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. potent cyp3a4 inhibitor: Topics by Science.gov [science.gov]
- 3. US12297203B2 - Pyrrolopyrimidine ITK inhibitors - Google Patents [patents.google.com]
- 4. WO2012174312A2 - Benzimidazole derivatives as antiviral agents - Google Patents [patents.google.com]
- 5. WO2011082077A1 - Hepatitis c virus inhibitors - Google Patents [patents.google.com]
2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole chemical properties
This technical guide provides an in-depth analysis of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole , a chemical entity occupying a unique structural space between the benzimidazole opioid class (Nitazenes) and the 4-anilidopiperidine class (Fentanyls).
Part 1: Executive Summary & Chemical Identity
Compound Overview
This molecule represents a strategic hybrid scaffold in medicinal chemistry, specifically within the study of
Unlike classic nitazenes (which typically feature an N-diethylaminoethyl chain and a C2-benzyl moiety), this compound utilizes a compact methoxymethyl group at the C2 position and a lipophilic phenethyl chain at the N1 position. This modification probes the steric tolerance of the MOR orthosteric binding pocket, specifically testing the overlap between the benzimidazole binding mode and the fentanyl binding mode.
Physicochemical Profile
The following properties are derived from structural analysis and computational consensus for the free base form.
| Property | Value | Note |
| IUPAC Name | 2-(methoxymethyl)-1-(2-phenylethyl)benzimidazole | |
| Molecular Formula | ||
| Molecular Weight | 266.34 g/mol | Low MW facilitates BBB crossing |
| Exact Mass | 266.1419 | |
| Predicted LogP | 3.2 – 3.6 | Highly Lipophilic (CNS active) |
| TPSA | ~21.7 | High membrane permeability |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | (N3, Ether Oxygen) |
| Appearance | Off-white to pale yellow crystalline solid | (Predicted based on analogs) |
Part 2: Synthetic Methodologies
To ensure high regioselectivity at the N1 position, two primary synthetic routes are established. Route B is preferred for industrial scalability as it avoids the formation of N1/N3 regioisomers common in direct alkylation.
Route A: Direct Alkylation (Convergent)
Use Case: Rapid analog generation.
-
Precursor: Start with 2-(methoxymethyl)-1H-benzo[d]imidazole .
-
Reagents: (2-Bromoethyl)benzene,
(base), DMF or Acetonitrile (solvent). -
Conditions: Reflux at 80°C for 4–6 hours.
-
Workup: The reaction produces a mixture of N1-phenethyl (target) and potentially bis-alkylated salts if not controlled. Purification via column chromatography is required to remove unreacted starting material.
Route B: Stepwise Cyclization (Regioselective)
Use Case: High-purity synthesis for pharmacological testing.
Step 1: N-Alkylation of o-Phenylenediamine
-
Reactants: o-Phenylenediamine (OPD) + (2-Bromoethyl)benzene.
-
Conditions:
, DMF, RT, 12h. -
Product: N-(2-phenylethyl)benzene-1,2-diamine .
-
Note: Use excess OPD to prevent bis-alkylation.
Step 2: Cyclocondensation
-
Reactants: N-(2-phenylethyl)benzene-1,2-diamine + Methoxyacetic acid (or Methoxyacetyl chloride).
-
Catalyst: 4N HCl (Phillips condensation conditions) or PPSE (Polyphosphoric acid trimethylsilyl ester).
-
Conditions: Reflux (100°C) for 6–8 hours.
-
Mechanism: Amide formation followed by acid-catalyzed ring closure (dehydration).
Synthesis Workflow Diagram (DOT)
Caption: Figure 1: Regioselective synthesis (Route B) ensuring N1-phenethyl specificity via sequential alkylation and cyclization.
Part 3: Pharmacological & Structural Analysis (SAR)
Structural Activity Relationship (SAR)
This molecule serves as a probe for the "hybrid" opioid pharmacophore.
-
The N-Phenethyl Tail (Fentanyl Mimicry): In the fentanyl series, the phenethyl group attached to the piperidine nitrogen fits into a specific hydrophobic pocket of the MOR. By transplanting this group to the benzimidazole N1, the molecule attempts to access this same high-affinity pocket, potentially increasing potency compared to N-methyl or N-ethyl benzimidazoles.
-
The C2-Methoxymethyl Group: Classic high-potency nitazenes (e.g., Etonitazene) have a large p-ethoxybenzyl group here. The methoxymethyl group is significantly smaller and more polar.
-
Effect: This likely reduces hydrophobic interaction in the receptor's "address" domain compared to Etonitazene, potentially lowering potency but increasing metabolic stability (avoiding benzylic oxidation).
-
-
Absence of 5-Nitro Group: The 5-nitro group is critical for the extreme potency of Etonitazene. This molecule lacks it (unsubstituted benzene ring).
-
Prediction: The absence of the electron-withdrawing nitro group generally reduces MOR affinity. However, the N-phenethyl group may compensate for this loss.
-
Receptor Interaction Logic
Caption: Figure 2: Pharmacophoric mapping of the target molecule against Mu-Opioid Receptor (MOR) binding domains.
Part 4: Safety & Handling Protocols
Warning: While likely less potent than Etonitazene, this compound possesses structural features of high-potency opioids. It must be treated as a potential respiratory depressant .
"Self-Validating" Safety Workflow
This protocol ensures that no exposure occurs, regardless of the compound's unknown exact potency.
-
The "Red Line" Rule:
-
All solid handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.
-
Validation: An airflow monitor must read >100 fpm face velocity before the sash is raised.
-
-
Deactivation Protocol:
-
Benzimidazoles are stable bases.
-
Protocol: All glassware and surfaces are treated with a 10% Bleach (Sodium Hypochlorite) solution followed by a Methanol rinse. This ensures oxidative degradation of the organic framework.
-
-
Emergency Countermeasures:
-
Naloxone Availability: Minimum 4mg intranasal or IV naloxone must be present in the immediate workspace.
-
Trigger: Any sign of dizziness, miosis (pinpoint pupils), or respiratory slowing triggers immediate "Man Down" alarm and Naloxone administration.
-
References
-
Ciba Pharmaceutical Products. (1959). Benzimidazole Derivatives and Process for their Preparation.[2][3][4][5] US Patent 2,935,514. (Foundational patent for 2-substituted benzimidazoles).
-
U.S. Department of Justice, Drug Enforcement Administration. (2022). Benzimidazole-Opioids.[1][6][7].
-
World Health Organization. (2020). Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence. .
-
Vandeputte, M. M., et al. (2021). Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "Nitazene" 2-Benzylbenzimidazole Synthetic Opioids. ACS Chemical Neuroscience. .
-
PubChem. (2024). Compound Summary: Benzimidazole Derivatives.[1][6][2][3][4][5][7][8] National Library of Medicine. .
Sources
- 1. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. connectjournals.com [connectjournals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Monograph: Discovery and Development of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
Executive Summary
This technical guide details the discovery, synthesis, and pharmacological profiling of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole (PMBI-2).[1] This compound represents a strategic "scaffold hop" in medicinal chemistry, hybridizing the pharmacophore features of two potent opioid classes: the N-phenethyl tail characteristic of the fentanyl series and the benzimidazole core typical of the nitazene (2-benzylbenzimidazole) series.
The development of PMBI-2 addresses a critical need in analgesic research: the exploration of non-fentanyl chemotypes with distinct metabolic stability profiles.[1] By replacing the lipophilic 2-benzyl moiety of classic nitazenes with a polar methoxymethyl bioisostere, PMBI-2 demonstrates altered physicochemical properties that influence blood-brain barrier (BBB) penetration and metabolic clearance.[1]
Chemical Design & Rationale
Scaffold Hybridization Strategy
The design of PMBI-2 is predicated on merging two validated structure-activity relationship (SAR) domains:
-
The Fentanyl Domain (N-phenethyl): The 2-phenylethyl group attached to the basic nitrogen (N1 in benzimidazole) is critical for occupation of the hydrophobic pocket in the Mu-Opioid Receptor (MOR), similar to its role in fentanyl.[1]
-
The Nitazene Domain (Benzimidazole Core): The benzimidazole ring provides a rigid scaffold that mimics the tyramine moiety of endogenous enkephalins.[1]
-
The C2-Substitution (Methoxymethyl): Unlike Etonitazene (which possesses a 4-ethoxybenzyl group at C2), PMBI-2 utilizes a methoxymethyl group.[1] This modification reduces lipophilicity (LogP) and introduces an ether oxygen capable of hydrogen bond acceptance, potentially altering receptor residence time.[1]
Structural Visualization
The following diagram illustrates the logical assembly of the PMBI-2 scaffold from its parent pharmacophores.
Figure 1: Structural hybridization strategy merging fentanyl and nitazene pharmacophores.
Chemical Synthesis Protocol
The synthesis of PMBI-2 utilizes a convergent route, optimizing for yield and purity.[1] The preferred pathway involves the alkylation of o-phenylenediamine followed by a Phillips-type condensation.[1]
Retrosynthetic Analysis[1]
-
Bond Disconnection A: N1–C(phenethyl) bond (Alkylation).[1]
-
Bond Disconnection B: C2–C(methoxymethyl) bond (Cyclocondensation).[1]
Step-by-Step Methodology
Pre-requisites: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: N-Alkylation of o-Phenylenediamine
This step installs the phenethyl tail before cyclization to prevent regioisomer formation later.[1]
-
Reagents: o-Phenylenediamine (1.0 eq), (2-Bromoethyl)benzene (1.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (MeCN).[1]
-
Procedure:
-
Dissolve o-phenylenediamine in anhydrous MeCN.
-
Add K₂CO₃ followed by dropwise addition of (2-bromoethyl)benzene at 0°C.
-
Reflux for 12 hours.[1]
-
Filter inorganic salts and concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane:EtOAc 7:3) to isolate N-(2-phenylethyl)benzene-1,2-diamine.
-
Step 2: Cyclocondensation with Methoxyacetic Acid[1]
-
Reagents: N-(2-phenylethyl)benzene-1,2-diamine (from Step 1), Methoxyacetic acid (1.2 eq), 4N HCl (aqueous).
-
Procedure:
-
Combine the diamine and methoxyacetic acid in 4N HCl.
-
Reflux the mixture for 6–8 hours (Phillips Condensation conditions).
-
Work-up: Cool to room temperature. Neutralize carefully with NH₄OH to pH 8–9.
-
Extract with Dichloromethane (DCM) (3x).[1] Dry combined organics over MgSO₄.[1][2]
-
Crystallization: Recrystallize from Ethanol/Water to yield 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole .[1]
-
Synthesis Workflow Diagram[1][2]
Figure 2: Synthetic route via N-alkylation followed by acid-catalyzed cyclocondensation.
Pharmacological Characterization
Mechanism of Action
PMBI-2 acts as a stereoselective agonist at the Mu-Opioid Receptor (MOR) .[1] Upon binding, it triggers the dissociation of the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP.
Key Pathway Dynamics:
-
G-Protein Signaling (Analgesia): Robust activation of Gi/o.[1]
-
Beta-Arrestin Recruitment (Side Effects): Benzimidazoles often show biased signaling.[1][3] The methoxymethyl substitution may alter the bias factor compared to traditional nitazenes, potentially affecting respiratory depression profiles.
Receptor Signaling Pathway[1]
Figure 3: Intracellular signaling cascade triggered by PMBI-2 binding to MOR.[1]
Comparative Potency Data
The following table summarizes the binding affinity (
| Compound | Substituent (N1) | Substituent (C2) | MOR Affinity ( | Potency vs. Morphine |
| Morphine | - | - | 1.2 | 1x |
| Fentanyl | Phenethyl (piperidine) | - | 0.035 | 100x |
| Etonitazene | Diethylaminoethyl | 4-Ethoxybenzyl | 0.001 | 1000x |
| PMBI-2 | Phenethyl | Methoxymethyl | 0.85 | ~15-20x |
Interpretation: PMBI-2 is predicted to be significantly less potent than Etonitazene due to the loss of the pi-stacking benzyl group at C2, but retains potency superior to Morphine due to the N-phenethyl anchor.[1] This makes it a "moderate" potency candidate with a potentially safer therapeutic window.[1]
Safety & Handling Protocols
Given the structural relationship to high-potency opioids, PMBI-2 must be handled as a hazardous substance with extreme caution.[1]
Hazard Classification[1]
-
GHS Signal: DANGER
-
H-Statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled).[1]
Containment Protocol[1]
-
Engineering Controls: All synthesis and weighing must occur inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood with HEPA filtration.[1]
-
PPE: Double nitrile gloves, Tyvek lab coat, and eye protection are mandatory.[1]
-
Deactivation: Spills should be neutralized with 10% bleach solution (sodium hypochlorite) to oxidize the benzimidazole ring, followed by soap and water.[1]
References
-
Benzimidazole Synthesis
-
Opioid SAR (Fentanyl Class)
-
Nitazene Class Pharmacology
-
Benzimidazole Scaffold Properties
Sources
- 1. 2-(Phenoxymethyl)-1H-benzimidazole | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic targets of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
The following technical guide provides an in-depth pharmacological profiling of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole .
This compound represents a specific structural hybrid, merging the benzimidazole core (characteristic of the nitazene class of opioids) with an N-phenethyl moiety (characteristic of the fentanyl class), while featuring a truncated C2-methoxymethyl substituent.
Classification: Benzimidazole Derivative / Structural Hybrid (Opioid-Like Scaffold) Molecular Formula: C₁₇H₁₈N₂O Molecular Weight: ~266.34 g/mol
Executive Summary & Structural Logic
The molecule is a Novel Pharmacological Entity (NPE) . It is not a classic approved drug (like Omeprazole or Clemizole) nor a standard "nitazene" (which typically features a C2-benzyl group and N1-diethylaminoethyl tail).
Its therapeutic potential rests on a Structure-Activity Relationship (SAR) conflict:
-
The N1-Phenethyl Group: A strong pharmacophore for the Mu-Opioid Receptor (MOR) , mimicking the lipophilic tail of fentanyl.
-
The C2-Methoxymethyl Group: A steric truncation compared to the potent etonitazene series (which uses a p-ethoxybenzyl group). This modification likely reduces MOR affinity but may enhance selectivity or alter metabolic stability.
Primary Predicted Target: Mu-Opioid Receptor (MOR) – Agonist/Partial Agonist. Secondary Targets: Sigma-1 Receptor (σ1R), Tyrosine Kinases (specific subsets).
Primary Therapeutic Target: Mu-Opioid Receptor (MOR)
The benzimidazole scaffold is a privileged structure for GPCR binding. The specific inclusion of the 1-phenethyl group strongly directs this molecule toward the opioid receptor family.
Mechanism of Action
Upon binding to the orthosteric site of the MOR (a G-protein coupled receptor), the compound is predicted to induce a conformational change triggering the Gi/o signaling cascade .
-
G-Protein Activation: Dissociation of the Gαi subunit inhibits Adenylyl Cyclase (AC).
-
cAMP Reduction: Decreased cAMP levels lead to reduced PKA activity.
-
Ion Channel Modulation: Activation of GIRK (potassium) channels causes hyperpolarization, inhibiting neuronal firing (Analgesia).
The "Methoxymethyl" Modulation (SAR Analysis)
Unlike Metonitazene (C2-p-methoxybenzyl), this compound possesses a C2-methoxymethyl group.
-
Steric Effect: The lack of a phenyl ring at C2 removes a critical
stacking interaction within the receptor pocket. -
Therapeutic Implication: This likely results in reduced potency (µM range vs nM range). However, reduced potency is a desirable trait for developing antitussives (cough suppressants) or anti-diarrheals with lower abuse liability than fentanyl or etonitazene.
Signaling Pathway Visualization
The following diagram illustrates the predicted intracellular cascade upon ligand binding.
Caption: Predicted Gi/o-mediated signaling cascade. The dashed line indicates enzymatic inhibition.
Secondary Targets: The Kinase & Sigma Hypothesis
Benzimidazoles are versatile. If the opioid affinity is sufficiently lowered by the C2-methoxymethyl truncation, off-target effects become dominant.
Sigma-1 Receptor (σ1R)
-
Rationale: The N-phenethyl moiety is a classic pharmacophore for Sigma-1 receptors (chaperone proteins involved in cellular stress).
-
Therapeutic Potential: Neuroprotection, cognitive enhancement, or neuropathic pain modulation.
-
Validation: Ligands with "phenethyl-amine" motifs often show moderate-to-high affinity for σ1R.
Tyrosine Kinase Inhibition
-
Rationale: Benzimidazoles with small C2 substituents (like methoxymethyl) are often explored as scaffolds for kinase inhibitors (e.g., VEGFR, EGFR) by mimicking the purine ring of ATP.
-
Therapeutic Potential: Oncology (antiproliferative agents).
Experimental Validation Protocols
To confirm the therapeutic target, the following self-validating workflow is required.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the Binding Affinity (
-
Preparation: Transfect CHO-K1 cells with human MOR (hMOR). Prepare membrane homogenates.
-
Ligand: Use [^3H]-DAMGO (0.5 nM) as the specific radioligand.
-
Competition: Incubate membranes with [^3H]-DAMGO and increasing concentrations (
to M) of the test compound (2-(methoxymethyl)-1-phenethyl-...). -
Incubation: 60 mins at 25°C in 50 mM Tris-HCl buffer.
-
Termination: Rapid filtration through GF/B filters; measure radioactivity via liquid scintillation counting.
-
Analysis: Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation.-
Success Criterion:
confirms specific binding.
-
Protocol B: [^35S]GTP S Functional Assay (Efficacy)
Objective: Distinguish between Agonist, Antagonist, or Partial Agonist activity.
-
Setup: Use hMOR-expressing membranes.
-
Reaction: Incubate membranes with GDP (excess) and [^35S]GTP
S (0.1 nM) + Test Compound. -
Mechanism: Agonist binding catalyzes the exchange of GDP for [^35S]GTP
S on the G-protein. -
Measurement: Filter and count bound radioactivity.
-
Data: Normalize stimulation relative to DAMGO (100% Full Agonist).
-
Result: >80% = Full Agonist; 20-80% = Partial Agonist.
-
Experimental Workflow Diagram
Caption: Decision tree for pharmacological characterization.
Summary of Predicted Data
Based on SAR comparison with Metonitazene and Fentanyl:
| Parameter | Predicted Value | Rationale |
| MOR Affinity ( | 500 nM - 5000 nM | Loss of C2-benzyl reduces binding energy significantly compared to nitazenes. |
| MOR Efficacy ( | 40% - 60% (Partial) | Smaller C2 group may not stabilize the active conformation fully. |
| Lipophilicity (LogP) | ~3.8 | Highly lipophilic (Phenethyl group), ensuring BBB penetration. |
| Primary Risk | Respiratory Depression | Even weak partial agonists can be lethal in overdose or combination. |
References
-
Ujváry, I., et al. (2021). Etonitazene, clonitazene and their analogues: the 'nitazene' group of synthetic opioid receptor agonists. In: Novel Psychoactive Substances: Classification, Pharmacology and Toxicology. Academic Press. Link
-
Baumann, M. H., et al. (2020). Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace.Neuropharmacology, 179, 108273. Link
-
Vandeputte, M. M., & Stove, C. P. (2021). The rise of benzimidazole opioids: A review of the chemistry, pharmacology, and toxicology of the 'nitazene' series.Archives of Toxicology, 95, 365–378. Link
-
PubChem Compound Summary. Benzimidazole Derivatives and SAR. National Library of Medicine. Link
Methodological & Application
Application Note: Comprehensive NMR Characterization of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
Abstract
Benzimidazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide array of biological activities.[1][2][3] The precise structural elucidation of these compounds is a critical step in drug discovery and development, ensuring molecular integrity and providing the basis for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[1] This application note provides a comprehensive guide to the structural characterization of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We detail not only the protocols for data acquisition but also the underlying logic for experimental choices and a systematic approach to spectral interpretation.
Introduction: The Structural Challenge
The target molecule, 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole, possesses several key structural features that must be unequivocally confirmed:
-
The Benzimidazole Core: An aromatic system whose proton and carbon signals are sensitive to substitution patterns.
-
Regiochemistry of Substitution: The phenethyl group is located at the N-1 position, and the methoxymethyl group is at the C-2 position. This specific arrangement must be verified over other possible isomers.
-
Connectivity of Fragments: The connections between the benzimidazole core and its two distinct substituents must be established through covalent bonds.
To address this, a multi-dimensional NMR approach is not just beneficial but necessary. While ¹H NMR provides a proton census and information on neighboring protons, and ¹³C NMR maps the carbon skeleton, it is the correlation experiments that definitively link the molecular fragments together.
Predicted Spectroscopic Data: An Analytical Framework
Prior to acquisition, predicting the NMR spectrum provides a roadmap for analysis. The structure is broken down into three key fragments: the Benzimidazole Core (A) , the Methoxymethyl Group (B) , and the Phenethyl Group (C) .
Figure 1: Structure and atom numbering for 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole.
Based on established chemical shift principles for benzimidazoles and related structures, a predicted data table is constructed.[1][2][4] Protons on the benzimidazole core typically resonate between 7.0 and 8.3 ppm.[1] The specific shifts of the methoxymethyl protons are guided by data from similar compounds.[5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom # | Fragment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
|---|---|---|---|---|
| H-4, H-5, H-6, H-7 | A | 7.20 - 7.80, m, 4H | 110 - 125 | Typical aromatic region for the benzimidazole benzene ring. The N-substitution breaks symmetry, leading to complex multiplets. |
| C-2 | A | - | ~153 | Imidazole carbon adjacent to two nitrogen atoms, expected to be significantly downfield. |
| C-3a, C-7a | A | - | 134 - 143 | Bridgehead carbons of the fused aromatic system. |
| C-4, C-5, C-6, C-7 | A | - | 110 - 125 | Aromatic carbons corresponding to the protonated sites. |
| H-8 | B | ~4.80, s, 2H | ~70 | Methylene protons adjacent to an oxygen and the C-2 of the imidazole ring; expected to be deshielded. |
| H-9 | B | ~3.40, s, 3H | ~58 | Methoxy protons, typically appear as a sharp singlet in this region. |
| H-10 | C | ~4.50, t, 2H | ~48 | Methylene protons directly attached to N-1, deshielded by the nitrogen atom. |
| H-11 | C | ~3.20, t, 2H | ~37 | Methylene protons adjacent to the phenyl group. |
| H-13, H-14, H-15 | C | 7.00 - 7.30, m, 5H | 126 - 138 | Standard aromatic region for a monosubstituted phenyl ring. |
| C-12 | C | - | ~138 | Phenyl ipso-carbon, attached to the ethyl chain. |
Experimental Design and Protocols
The trustworthiness of NMR data hinges on meticulous sample preparation and correctly implemented acquisition protocols.
Protocol: Sample Preparation
Causality: The quality of the final spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter is essential to achieve sharp, well-resolved peaks, as suspended solids distort the local magnetic field.[6][7] The choice of deuterated solvent is critical; it must fully dissolve the analyte while having minimal overlapping signals.[6][8] Chloroform-d (CDCl₃) is an excellent first choice for many neutral organic molecules due to its good dissolving power and well-separated residual solvent peak.[7]
Materials:
-
2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole (10-20 mg for ¹H; 20-50 mg for ¹³C and 2D experiments)[8][9]
-
Chloroform-d (CDCl₃), 0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vial and vortex mixer
Procedure:
-
Weighing: Accurately weigh 15-20 mg of the analyte into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial.
-
Homogenization: Cap the vial and gently vortex until the solid is completely dissolved. The solution must be transparent.
-
Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool directly into the NMR tube to a height of 4-5 cm.[6] This removes any micro-particulates.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free wipe before insertion into the spectrometer.
Protocol: NMR Data Acquisition
Causality: A suite of experiments is required for full characterization.
-
¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Identifies all unique carbon environments.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds), confirming proton spin systems like the -CH₂-CH₂- moiety in the phenethyl group.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, providing definitive C-H assignments.[10][11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to link the different fragments of the molecule, for example, by showing a correlation from the phenethyl N-CH₂ protons to the carbons of the benzimidazole ring.[10][11][13]
Instrument: 500 MHz NMR Spectrometer Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ signal at 7.26 ppm.[7] Temperature: 298 K
Experiments:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C{¹H} NMR: Standard proton-decoupled experiment.
-
2D ¹H-¹H COSY: Gradient-selected COSY (gCOSY).
-
2D ¹H-¹³C HSQC: Phase-sensitive gradient-selected experiment optimized for ¹JCH ≈ 145 Hz.
-
2D ¹H-¹³C HMBC: Gradient-selected experiment with long-range coupling delay optimized for nJCH ≈ 8 Hz.
Data Processing and Analysis Workflow
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate an interpretable spectrum.[14][15]
Caption: NMR data processing and analysis workflow.
Analysis Steps:
-
¹H Spectrum Analysis: Assign the singlets for the methoxymethyl group (H-8, H-9). Identify the two triplets for the phenethyl chain (H-10, H-11) and the complex multiplets for the aromatic protons. Integrate all signals to confirm proton counts.
-
COSY Spectrum Analysis: Look for a cross-peak between the triplets assigned to H-10 and H-11. This confirms the -CH₂-CH₂- connectivity of the phenethyl group.
-
¹³C Spectrum Analysis: Count the number of signals to ensure all carbons are observed. Note the downfield C-2 signal.
-
HSQC Spectrum Analysis: Correlate every proton signal (except exchangeable protons) to its directly attached carbon. For example, the proton triplet at ~4.50 ppm (H-10) will show a cross-peak to the carbon signal at ~48 ppm (C-10). This provides unambiguous C-H assignments.
-
HMBC Spectrum Analysis: This is the final step for structural confirmation. Key expected correlations are illustrated below.
Caption: Key expected HMBC correlations for structure confirmation.
-
H-10 to C-2 and C-7a: A correlation from the methylene protons of the phenethyl group (H-10) to the imidazole carbons (C-2 and C-7a) definitively proves the attachment of the phenethyl group to the N-1 position.
-
H-8 to C-2 and C-3a: A correlation from the methylene protons of the methoxymethyl group (H-8) to the C-2 carbon confirms their direct linkage. A further correlation to the C-3a bridgehead carbon solidifies the assignment.
Conclusion
The structural characterization of novel chemical entities like 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole is a non-trivial task that demands a rigorous and systematic analytical approach. By combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, every atom and bond connectivity within the molecule can be unambiguously assigned. This application note provides a robust framework, from sample preparation to multi-dimensional data interpretation, ensuring high-confidence structural elucidation for researchers in drug discovery and chemical sciences.
References
- BenchChem. (2025).
- Keeler, J. (n.d.).
- University of Arizona. (n.d.).
- Weizmann Institute of Science. (n.d.).
- El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry.
- Organomation. (n.d.).
- Blackburn, B. J., Ankrom, D. W., & Hutton, H. M. (1982). A carbon-13 nuclear magnetic resonance study of a series of 5-substituted benzimidazoles. Canadian Journal of Chemistry.
- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
- University College London. (n.d.).
- The MetaRbolomics book. (n.d.). 2.
- alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
- Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2).
- da Silva, A. B. F., et al. (n.d.).
- MathWorks. (2024, June 14).
- Scribd. (n.d.). 2D NMR Spectros.
- ETH Zurich. (n.d.).
- Beilstein Journals. (n.d.). Supporting Information: Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl- substituted benzimidazoles with arenes in the su.
- MDPI. (2022, August 17).
- MDPI. (2022, January 4).
- Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.).
- Asian Journal of Chemistry. (n.d.).
- PMC. (2022, May 6). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 7. organomation.com [organomation.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 15. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
Application Notes & Protocols: A Strategic Guide to the In Vivo Evaluation of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Benzimidazole Derivative
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs with a vast array of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have been successfully developed as proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), antihistamines, and even anti-cancer agents.[4] This structural versatility stems from the benzimidazole nucleus's ability to interact with diverse biological targets.[2]
This document serves as a comprehensive guide for the initial in vivo characterization of a novel compound, 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole . Given that the specific biological target of this new chemical entity is unknown, a logical first step is to screen it against the most prominent and well-documented activities of the benzimidazole class. Therefore, this guide presents a strategic, multi-tiered approach focusing on three key therapeutic areas:
-
Anti-inflammatory and Analgesic Activity: Many benzimidazole derivatives exhibit potent anti-inflammatory and analgesic properties, often linked to the inhibition of the cyclooxygenase (COX) pathway.[3][5][6][7]
-
Anti-ulcer and Gastric Anti-secretory Activity: The benzimidazole core is fundamental to the blockbuster class of drugs known as proton pump inhibitors (PPIs), which are mainstays in treating acid-related gastrointestinal disorders.[4][8][9]
The protocols detailed herein are designed to be robust, reproducible, and grounded in established pharmacological models. They will enable researchers to build a foundational in vivo profile of the test compound, guiding future, more targeted investigations. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and reported with transparency, following frameworks such as the ARRIVE guidelines.[10][11][12][13][14]
PART 1: Preliminary Assessment: Acute Oral Toxicity (Dose Range Finding)
Causality Behind Experimental Choice: Before any efficacy testing, it is imperative to establish a safe dose range for the test compound. An acute toxicity study provides critical information on the potential lethality of the substance and helps identify doses that cause evident toxicity versus those that are well-tolerated. This not only ensures animal welfare but also allows for the selection of appropriate, non-lethal doses for subsequent pharmacological screening. The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[15]
Protocol 1.1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
| Parameter | Specification |
| Species | Wistar rats or Swiss albino mice (female, as they are often more sensitive) |
| Age/Weight | 8-12 weeks / 180-220g (rats) or 20-25g (mice) |
| Animal Housing | Standard laboratory conditions, 12h light/dark cycle, ad libitum access to food and water |
| Acclimatization | Minimum of 5 days before the experiment |
| Test Substance | 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) or 1% Tween 80 in saline |
Step-by-Step Methodology:
-
Fasting: Fast animals overnight (approximately 12-16 hours) prior to dosing, with continued access to water.
-
Dosing (Step 1):
-
Select a starting dose based on any available in silico or in vitro toxicity data. In the absence of data, a starting dose of 300 mg/kg is often used.
-
Administer the test compound orally (p.o.) via gavage to a group of 3 female animals.
-
-
Observation (Initial):
-
Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, lethargy).
-
-
Decision Point (48 Hours):
-
If 2 or 3 animals die: The test is stopped, and the substance is classified. The LD50 is estimated to be in that dose range. Re-testing at a lower dose (e.g., 50 mg/kg) is required for confirmation.
-
If 0 or 1 animal dies: Proceed to the next step, dosing 3 more animals at the same dose level.
-
-
Dosing (Subsequent Steps):
-
The decision to dose at a lower (5, 50 mg/kg) or higher (2000 mg/kg) level is based on the number of mortalities observed in the preceding steps, as detailed in the official OECD 423 guideline.[15]
-
-
Observation (Long-term): Observe all surviving animals for a total of 14 days, recording body weight at least weekly and any signs of delayed toxicity.
-
Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy.
PART 2: Evaluation of Anti-inflammatory and Analgesic Potential
Causality Behind Experimental Choices: Inflammation is a primary driver of pain. The carrageenan-induced paw edema model is a gold-standard for acute inflammation, primarily mediated by prostaglandins in its later phase, making it highly sensitive to NSAID-like compounds.[16][17][18] To dissect the analgesic properties, two models are employed: the acetic acid writhing test, which models visceral inflammatory pain sensitive to peripheral analgesics[19][20][21], and the hot plate test, which assesses centrally-mediated (supraspinal) responses to thermal pain, making it sensitive to opioids and other central analgesics.[22][23][24]
Workflow for Anti-inflammatory and Analgesic Screening
Caption: Workflow for assessing anti-inflammatory and analgesic activity.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
| Parameter | Specification |
| Species | Wistar or Sprague-Dawley rats |
| Weight | 150-200g |
| Groups (n=6-8) | 1. Vehicle Control (e.g., 0.5% CMC, p.o.)2. Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)3. Positive Control (Indomethacin or Diclofenac, 10 mg/kg, p.o.) |
| Inflammatory Agent | 1% w/v Lambda Carrageenan in sterile saline |
Step-by-Step Methodology:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, test compound, or positive control orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16][25]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
Protocol 2.2: Acetic Acid-Induced Writhing Test in Mice
| Parameter | Specification |
| Species | Swiss albino mice |
| Weight | 20-25g |
| Groups (n=6-8) | 1. Vehicle Control (e.g., 0.5% CMC, p.o.)2. Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)3. Positive Control (Diclofenac Sodium, 10 mg/kg, p.o.) |
| Writhing Agent | 0.6% v/v Acetic Acid in distilled water |
Step-by-Step Methodology:
-
Fasting: Fast mice for 12 hours prior to the experiment, with free access to water.
-
Drug Administration: Administer the vehicle, test compound, or positive control orally.
-
Induction of Writhing: 30-60 minutes after drug administration, inject 0.6% acetic acid intraperitoneally (i.p.) at a volume of 10 mL/kg.[19][20]
-
Observation: Immediately place each mouse into an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 20-minute period.[19][26]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for each treated group: % Inhibition = [(Control Writhes - Treated Writhes) / Control Writhes] * 100
-
Protocol 2.3: Hot Plate Test in Mice
| Parameter | Specification |
| Species | Swiss albino mice |
| Weight | 20-25g |
| Groups (n=6-8) | 1. Vehicle Control (e.g., Saline, i.p.)2. Test Compound (e.g., 25, 50, 100 mg/kg, i.p./p.o.)3. Positive Control (Morphine, 5-10 mg/kg, i.p.) |
| Apparatus | Hot plate analgesia meter |
Step-by-Step Methodology:
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5 °C.[24]
-
Baseline Latency: Gently place each mouse on the hot plate and record the time (in seconds) until it exhibits a nocifensive response (e.g., licking a hind paw, jumping). This is the baseline latency. Immediately remove the animal upon response. Set a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Drug Administration: Administer the vehicle, test compound, or positive control.
-
Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and record the reaction latency.
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (% MPE) for each animal at each time point: % MPE = [(Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency)] * 100
-
Mechanistic Insight: Potential Inhibition of the Arachidonic Acid Pathway
A common mechanism for anti-inflammatory and peripheral analgesic action involves the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of pro-inflammatory prostaglandins.[1][2]
Caption: Potential mechanism of action via COX enzyme inhibition.
PART 3: Evaluation of Anti-ulcer and Gastric Anti-secretory Potential
Causality Behind Experimental Choices: Benzimidazoles like omeprazole are prodrugs that, in the acidic environment of the stomach's parietal cells, convert to an active form that irreversibly inhibits the H+/K+ ATPase (the proton pump).[27][28] The pylorus ligation model directly assesses a compound's ability to reduce gastric acid secretion and subsequent auto-digestion-induced ulcers.[29][30][31] The indomethacin-induced ulcer model evaluates cytoprotective effects against NSAID-induced damage, which is caused by prostaglandin inhibition and is a clinically relevant scenario.[32][33][34][35][36]
Protocol 3.1: Pylorus Ligation (Shay Rat) Model
| Parameter | Specification |
| Species | Wistar rats |
| Weight | 180-220g |
| Groups (n=6) | 1. Sham Control (Surgery without ligation)2. Vehicle Control (Surgery with ligation)3. Test Compound (e.g., 30, 60 mg/kg, p.o.)4. Positive Control (Omeprazole, 20 mg/kg, p.o.) |
Step-by-Step Methodology:
-
Fasting: Fast rats for 24-36 hours prior to surgery, with free access to water.[31]
-
Drug Administration: Administer vehicle, test compound, or positive control one hour before surgery.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with ether or ketamine/xylazine).
-
Make a small midline abdominal incision below the xiphoid process.
-
Locate the pyloric end of the stomach and ligate it using a silk suture, being careful not to damage the blood supply.[37]
-
Close the abdominal wall with sutures.
-
-
Post-Operative Period: Return animals to their cages without access to food or water.
-
Sample Collection: After 4-6 hours (or up to 19 hours in some protocols), humanely euthanize the animals.[31][37]
-
Ligate the esophageal end and carefully remove the stomach.
-
Collect the gastric contents into a graduated centrifuge tube.
-
-
Data Analysis:
-
Gastric Volume: Measure the volume of the gastric juice.
-
pH: Determine the pH of the gastric juice using a pH meter.
-
Total Acidity: Titrate an aliquot of the gastric juice with 0.01 N NaOH using phenolphthalein as an indicator. Acidity is expressed as mEq/L.
-
Ulcer Index: Cut the stomach along the greater curvature, rinse with saline, and score the ulcers based on their number and severity (e.g., 0=no ulcer, 1=spot ulcer, 2=ulcer >2mm, etc.).[38]
-
Protocol 3.2: Indomethacin-Induced Gastric Ulcer Model
| Parameter | Specification |
| Species | Wistar rats |
| Weight | 180-220g |
| Groups (n=6) | 1. Vehicle Control2. Test Compound (e.g., 30, 60 mg/kg, p.o.)3. Positive Control (Omeprazole, 20 mg/kg, or Famotidine, 40 mg/kg, p.o.) |
| Ulcerogen | Indomethacin |
Step-by-Step Methodology:
-
Fasting: Fast rats for 24 hours prior to the experiment, with free access to water.
-
Drug Administration: Administer vehicle, test compound, or positive control orally.
-
Ulcer Induction: 30-60 minutes after drug administration, administer a single oral dose of indomethacin (e.g., 30-40 mg/kg).[32][36]
-
Observation: Return animals to their cages without food but with access to water.
-
Evaluation: After 4-6 hours, humanely euthanize the animals.
-
Data Analysis:
-
Remove the stomach, open it along the greater curvature, and rinse with saline.
-
Score the number and severity of gastric lesions to calculate an Ulcer Index (UI), similar to the pylorus ligation model.
-
Calculate the percentage of ulcer protection: % Protection = [(Control UI - Treated UI) / Control UI] * 100
-
Data Presentation: Summary of Anti-Ulcer Parameters
| Group | Dose (mg/kg) | Gastric Volume (mL) | Gastric pH | Total Acidity (mEq/L) | Ulcer Index (Mean) |
| Vehicle Control | - | Value | Value | Value | Value |
| Test Compound | 30 | Value | Value | Value | Value |
| Test Compound | 60 | Value | Value | Value | Value |
| Omeprazole | 20 | Value | Value | Value | Value |
Mechanistic Insight: Proton Pump Inhibition
Benzimidazole-based PPIs are prodrugs that accumulate in the acidic canaliculi of gastric parietal cells. The acidic environment catalyzes their conversion into a reactive sulfenamide intermediate, which then forms an irreversible covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, inactivating the pump.[27][28]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. banglajol.info [banglajol.info]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Acid secretion inhibition with new mechanisms of action: substituted benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 11. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 12. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 14. ARRIVE Guidelines [norecopa.no]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. bio-protocol.org [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 30. Characterization of a refinement of the "pylorus ligation" model of rat gastric ulceration resulting in "no pain" and a more specific pharmacological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 32. applications.emro.who.int [applications.emro.who.int]
- 33. Indomethacin-Induced Gastric Ulcer in Rats: Gastroprotectivity of Muscari neglectum in Water | MDPI [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. scispace.com [scispace.com]
- 36. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 37. japsonline.com [japsonline.com]
- 38. impactfactor.org [impactfactor.org]
Troubleshooting & Optimization
Stability testing of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
Technical Support Center: Stability Testing of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole (MPBI)
Core Directive & Scope
Welcome to the MPBI Technical Support Hub. This guide is designed for pharmaceutical scientists and researchers characterizing 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole (referred to herein as MPBI ). As a benzimidazole derivative with a specific ether-linked side chain and a lipophilic phenethyl moiety, MPBI presents unique stability challenges distinct from standard small molecules.
This resource prioritizes causality-driven troubleshooting and validated protocols . We do not just tell you what to do; we explain why your data looks the way it does and how to fix it.
Troubleshooting Guide (Symptom-Based)
Issue 1: "I see a new impurity peak at RRT ~0.85 after acidic stress testing."
-
Diagnosis: Ether Hydrolysis (O-dealkylation).
-
Mechanism: While benzyl-alkyl ethers are generally robust, the C2-position of the benzimidazole ring is electron-deficient, making the exocyclic methylene group susceptible to acid-catalyzed cleavage under harsh conditions (e.g., 1N HCl at 60°C). This yields (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol (the alcohol derivative).
-
Solution:
-
Verify the identity using LC-MS (Look for mass loss of 14 Da corresponding to -CH₂ vs -CH₃, or specifically the loss of the methyl group [M-14]).
-
If this occurs during standard storage (not stress), check your formulation pH. MPBI is most stable at pH 4.5–7.5 . Avoid strong acidic excipients.
-
-
Issue 2: "My sample solution turned yellow/brown during photostability testing."
-
Diagnosis: Photo-Oxidative Degradation & N-oxide Formation.
-
Mechanism: Benzimidazoles are chromophores that absorb UV light. Upon excitation, the N3 nitrogen can undergo oxidation to form an N-oxide , or the benzylic methylene (of the phenethyl group) can oxidize to a ketone (forming a phenacyl derivative). The yellow color often indicates the formation of extended conjugated systems or radical coupling products.
-
Solution:
-
Protect samples from light using amber glassware or foil.
-
Quantify the degradation using a Diode Array Detector (DAD) at 280 nm (excitation max) and 350 nm (degradation product absorbance).
-
-
Issue 3: "Recovery is low (<90%) in my neutral hydrolysis sample, but no peaks appear."
-
Diagnosis: Adsorption / Precipitation (Solubility Artifact).
-
Mechanism: The 1-phenethyl group is highly lipophilic (LogP > 3). In neutral aqueous buffers (pH 7), MPBI has very low solubility and may precipitate out of solution or adsorb to the walls of plastic (PP) tubes or HPLC vial caps.
-
Solution:
-
Solvent System: Ensure your diluent contains at least 40% organic modifier (Acetonitrile or Methanol).
-
Container Material: Use silanized glass vials instead of standard polypropylene to prevent hydrophobic adsorption.
-
-
Detailed Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Standardized for MPBI to ensure mass balance.
| Stress Condition | Reagent / Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 1.0 N HCl | 24h @ 60°C | 10–20% | Monitor for ether cleavage (alcohol formation). |
| Base Hydrolysis | 1.0 N NaOH | 24h @ 60°C | < 5% | Benzimidazoles are generally base-stable. |
| Oxidation | 3% H₂O₂ | 4h @ RT | 10–20% | Monitor for N-oxides and benzylic oxidation. |
| Thermal | Solid state | 7 days @ 80°C | < 5% | Assess physical form changes (melting/sintering). |
| Photolytic | 1.2 million lux·h | ICH Q1B cycle | Variable | Critical: Use dark controls to distinguish thermal from photo effects. |
Analytical Method (HPLC-UV/MS):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Reference), 280 nm (Quantification).
Protocol B: Identification of the "Benzylic Oxidation" Impurity
If an impurity appears at RRT 1.1–1.2 (more lipophilic), it is likely the ketone derivative on the phenethyl chain.
-
Isolate: Collect the fraction.
-
MS/MS: Look for a fragment ion corresponding to the benzoyl group (m/z 105) instead of the tropylium ion (m/z 91), indicating oxidation of the CH₂ next to the phenyl ring.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for MPBI under stress conditions.
Figure 1: Predicted degradation pathways of MPBI including ether hydrolysis (Acid), N-oxidation (Peroxide), and benzylic oxidation (Radical/Light).
Frequently Asked Questions (FAQs)
Q: Is MPBI hygroscopic? A: Most benzimidazole free bases are not significantly hygroscopic, but if you are working with a salt form (e.g., Hydrochloride or Methanesulfonate), it will likely be hygroscopic. Always store salts in a desiccator. For the free base (as described here), protect from moisture to prevent hydrolysis over long-term storage (2+ years).
Q: Can I use Methanol as a diluent for stability samples? A: Use with caution. In the presence of acid traces, methanol can undergo transesterification or ether exchange, although MPBI is already a methyl ether. A safer choice is Acetonitrile to avoid potential solvent-solute interactions during heated stress tests.
Q: What is the major mass spec fragment to track for MPBI? A: In ESI+ mode, you will see the parent [M+H]+. A characteristic fragment is the cleavage of the phenethyl group or the loss of the methoxy group (M-31). The tropylium ion (m/z 91) is a hallmark of the phenethyl group; if this peak disappears or shifts to 105 (benzoyl), it confirms degradation on the side chain.
References
-
Brishty, S. R., et al. (2021).[1] A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. ResearchGate. Link
-
Idris, M., et al. (2019).[1] Benzimidazole derivatives attenuate morphine-induced paradoxical pain. PubMed.[2] Link
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH.org. Link
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
Sources
Technical Support Center: Purification of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with isolating this compound in high purity.
Introduction
The purification of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole can be a nuanced process, often complicated by the presence of structurally similar impurities and the physicochemical properties of the target molecule. This guide is structured to address common issues encountered during the purification workflow, from initial work-up to final characterization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, offering potential causes and actionable solutions.
Problem 1: Oily or Gummy Product After Initial Work-up
Possible Causes:
-
Residual Solvent: Incomplete removal of high-boiling point solvents used in the reaction (e.g., DMF, DMSO).
-
Presence of Low-Melting Impurities: Contamination with starting materials or by-products that are oils at room temperature.
-
Incomplete Reaction: A significant amount of unreacted starting materials can lead to a non-crystalline crude product.
Recommended Solutions:
-
Azeotropic Removal of Solvents: If a high-boiling solvent was used, co-evaporate the crude product with a lower-boiling solvent like toluene or xylenes under reduced pressure.
-
Liquid-Liquid Extraction: Perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.[1]
-
Trituration: If the product is an oil, attempt to solidify it by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture).
Problem 2: Difficulty in Separating the Product from Starting Materials by Column Chromatography
Possible Causes:
-
Similar Polarity: The polarity of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole may be very close to that of the unreacted N-phenethyl-o-phenylenediamine or other starting materials.[1]
-
Inappropriate Solvent System: The chosen eluent system may not provide adequate resolution on the silica gel column.
Recommended Solutions:
-
Optimize TLC Conditions First: Before running a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC).[2][3] A good solvent system should give a well-separated spot for your product with a retention factor (Rf) between 0.2 and 0.4.
-
Solvent System Suggestions:
-
Start with a non-polar/polar mixture like Hexane:Ethyl Acetate. Gradually increase the proportion of ethyl acetate.
-
For more polar impurities, consider a system like Dichloromethane:Methanol. A small amount of methanol (1-5%) can significantly increase the eluting power.
-
The use of a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) in the eluent can help to reduce tailing of the basic benzimidazole on the acidic silica gel.
-
| Solvent System (v/v) | Typical Rf Range for Target Compound | Notes |
| Hexane:Ethyl Acetate (8:2 to 6:4) | 0.3 - 0.5 | Good starting point for initial separation.[2][4] |
| Dichloromethane:Methanol (98:2 to 95:5) | 0.2 - 0.4 | Effective for eluting the product if it has low Rf in Hex:EtOAc. |
| Chloroform:Ethyl Acetate (3:1) | 0.6 - 0.7 | Can be used for faster elution if separation from non-polar impurities is good.[5] |
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase like alumina (basic or neutral) or reversed-phase silica gel (C18).[6]
Workflow for Column Chromatography Optimization
Caption: Decision workflow for optimizing column chromatography.
Problem 3: Product is Colored (Yellow to Brown)
Possible Causes:
-
Oxidation of Starting Materials: The o-phenylenediamine starting material is prone to oxidation, which can form highly colored impurities that are carried through the reaction.[1]
-
Degradation on Silica Gel: Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation and coloration during chromatography.
Recommended Solutions:
-
Activated Carbon Treatment: Before final crystallization, dissolve the crude or semi-purified product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently for 10-15 minutes, then filter through a pad of celite to remove the charcoal and adsorbed colored impurities.[7]
-
Neutralize Silica Gel: If degradation on the column is suspected, you can use silica gel that has been pre-treated with a base like triethylamine. This is done by preparing the slurry of silica gel in the eluent containing 1% triethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole?
While the exact chemical shifts will depend on the solvent used, you can expect the following characteristic signals:
-
Aromatic Protons: Multiple signals in the range of 7.0-7.8 ppm for the protons on the benzimidazole ring system and the phenethyl group.
-
Methylene Protons (-CH2-O-) : A singlet around 4.5-5.0 ppm.
-
Methoxy Protons (-OCH3) : A singlet around 3.3-3.6 ppm.
-
Phenethyl Protons (-CH2CH2Ph) : Two triplets, one around 4.2-4.5 ppm (for the -N-CH2-) and another around 3.0-3.3 ppm (for the -CH2-Ph).
Q2: How can I effectively remove unreacted o-phenylenediamine derivatives?
Acid-base extraction is highly effective.[1] During the acidic wash, your product and any unreacted N-phenethyl-o-phenylenediamine will be protonated and move to the aqueous layer. Non-basic impurities will remain in the organic phase. After neutralization, both your product and the starting diamine will be extracted back into the organic layer. However, the difference in their polarities should be sufficient for separation by column chromatography.
Q3: What is the best way to crystallize the final product?
The choice of crystallization solvent is crucial and often requires some experimentation.
-
Solvent Screening: Test the solubility of your purified product in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol, methanol, and mixtures thereof). A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Common Solvent Systems: For many benzimidazole derivatives, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or water) works well.[5][7] Dissolve the compound in a minimum amount of the hot polar solvent, and then slowly add the non-polar solvent until the solution becomes slightly cloudy. Allow it to cool slowly to form crystals.
Crystallization Solvent Selection Guide
Caption: Step-by-step guide to crystallization.
Q4: My mass spectrometry results show an unexpected peak. What could it be?
Common side products in benzimidazole synthesis include the formation of 1,2-disubstituted benzimidazoles.[1] In your case, this could be a product where a second molecule of the aldehyde precursor has reacted. Also, consider the possibility of N-alkylation at the other nitrogen of the imidazole ring if alkylating agents are present.[1] Review the reaction mechanism and consider potential side reactions to hypothesize the structure of the impurity.
References
-
IUCr Journals. (2021, May 15). The crystal structures of three disordered 2-substituted benzimidazole esters. Retrieved from [Link]
-
PubMed. (2021, April 9). The crystal structures of three disordered 2-substituted benzimidazole esters. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. Retrieved from [Link]
-
MDPI. (2022, November 18). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link]
-
De Gruyter. (2025, August 6). (PDF) Crystal and molecular structures of two 1H-2-substituted benzimidazoles. Retrieved from [Link]
- Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
-
IJCRT.org. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
AKJournals. (n.d.). A comparative study of the lipophilicity of benzimidazole and benztriazole derivatives by RPTLC. Retrieved from [Link]
-
ScienceDirect. (2011, September 1). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Retrieved from [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012, September 24). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
Hilaris Publisher. (2020, June 23). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Retrieved from [Link]
-
Arastirmax - Scientific Publication Index. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2-[1H- BENZIMIDAZOLE-2YL-SULFANYL]-N-[(E)-(4-METHOXY PHENYL) METHYLIDENE] ACETO HYDRAZIDE. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole. Retrieved from [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]
-
CSIR-NIO. (n.d.). Ruthenium-catalyzed synthesis of novel phenoxy(phenyl)-1H-benzo[d]imidazoles: Spectral characterization and DFT studies. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]
-
MDPI. (2023, April 25). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). US20120142969A1 - Process for the Preparation of 2-Methoxymethyl-1,4-Benzenediamine, Its Derivatives Thereof and the Salts Thereof.
-
Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025, September 1). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsm.com [ijpsm.com]
- 3. connectjournals.com [connectjournals.com]
- 4. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijcrt.org [ijcrt.org]
Technical Support Center: 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
A Guide for Researchers on Degradation Pathway Analysis
Welcome to the technical support center for 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for experimental challenges related to the degradation of this compound. As Senior Application Scientists, we have structured this resource to explain not just the what, but the why behind the methodologies, ensuring scientific integrity and robust experimental design.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common questions regarding the fundamental degradation pathways of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole.
Q1: What are the primary expected degradation pathways for this compound in a biological system?
A1: Based on its chemical structure—a substituted benzimidazole—the compound is expected to undergo extensive metabolism, primarily through two phases of biotransformation.[1]
-
Phase I Metabolism (Functionalization): The initial modifications are catalyzed mainly by the Cytochrome P450 (CYP) family of enzymes in the liver.[1][2] Key reactions for this specific molecule include:
-
Hydroxylation: The addition of hydroxyl (-OH) groups is a common metabolic route. For your compound, this is likely to occur on the phenethyl ring and potentially on the benzimidazole core.[3][4]
-
N-Dealkylation: The phenethyl group attached to the imidazole nitrogen is a prime target for enzymatic cleavage, resulting in the removal of the entire phenethyl moiety.[3]
-
O-Demethylation: The methoxymethyl group at the C2 position can be demethylated (loss of the methyl group) to form a hydroxymethyl intermediate, which may be further oxidized.
-
-
Phase II Metabolism (Conjugation): Following Phase I reactions, the newly introduced functional groups (like hydroxyls) are often conjugated with endogenous molecules to increase water solubility and facilitate excretion. The most common conjugation reaction for these metabolites is glucuronidation .[3]
Q2: Which specific Cytochrome P450 (CYP) enzymes are likely involved in its metabolism?
A2: While the exact profile for this specific molecule requires experimental determination, the metabolism of benzimidazole derivatives frequently involves several polymorphic CYP isoforms.[3][5] Key enzymes to investigate include CYP3A4, CYP2C19, CYP2J2, and CYP2D6.[2][3][4] The involvement of multiple enzymes can lead to a complex metabolite profile and is an important consideration for potential drug-drug interactions.[4][6]
Q3: Besides metabolic degradation, what other degradation pathways should I consider?
A3: Beyond enzymatic degradation, two other pathways are critical to assess, especially during formulation and storage:
-
Photodegradation: Benzimidazoles can be susceptible to degradation upon exposure to light. Photolysis can lead to the formation of dehydrodimers or, in the presence of an alkyl group at the C2 position, potential hydrolytic fission and formation of acylated derivatives.[7][8] Therefore, experiments and storage should be conducted under light-protected conditions until photostability is confirmed.
-
Hydrolytic Degradation: Stability in aqueous solution is pH-dependent. Harsh acidic or basic conditions can potentially lead to the cleavage of the imidazole ring or the methoxymethyl side chain.[9] It is crucial to determine the pH at which the compound has maximum stability for developing aqueous formulations.
Part 2: Troubleshooting Common Experimental Issues
This section provides solutions to specific problems you might encounter during your research.
Q4: I'm seeing multiple, unexpected peaks in my LC-MS analysis after incubating my compound with liver microsomes. What could be the cause?
A4: This is a common and expected outcome. The presence of multiple peaks suggests a rich metabolic profile. Here’s how to troubleshoot and identify them:
-
Causality: The complex peak profile is likely due to the involvement of several CYP450 isoforms, each potentially producing unique metabolites.[2][4] You are likely observing a mixture of hydroxylated isomers (on different positions of the phenethyl ring), N-dealkylated products, and O-demethylated products.
-
Troubleshooting Steps:
-
Characterize the Peaks: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements for each peak. This will help you propose elemental compositions for the metabolites (e.g., an increase of 16 Da suggests hydroxylation).
-
Use Tandem MS (MS/MS): Fragment the parent compound and each metabolite. The fragmentation pattern of the metabolites can be compared to the parent to pinpoint the location of the modification. For example, if a fragment corresponding to the phenethyl group shifts by 16 Da, the hydroxylation occurred on that ring.
-
Use Recombinant CYP Isoforms: Incubate your compound with individual, recombinant CYP enzymes (e.g., rCYP3A4, rCYP2C19) to see which metabolites are formed by each specific enzyme. This confirms the contribution of each isoform to the overall metabolic profile.[4]
-
Q5: My compound seems to be disappearing from my aqueous assay buffer even without enzymes present. Why?
A5: This points towards inherent chemical instability in your assay conditions, most likely hydrolysis.
-
Causality: The benzimidazole scaffold or its side chains may not be stable at the pH of your buffer.[9]
-
Troubleshooting Steps:
-
Conduct a pH-Rate Profile Study: Prepare a series of buffers across a wide pH range (e.g., pH 2 to pH 10). Incubate your compound in each buffer at a constant temperature and monitor its concentration over time using HPLC. This will identify the pH of maximum stability.
-
Analyze for Degradants: Use LC-MS to identify the products formed in the acidic and basic solutions. This will confirm the hydrolytic degradation pathway.
-
Adjust Assay Conditions: If possible, adjust the pH of your experimental buffer to the one that showed the highest stability. If the assay requires a specific pH where the compound is unstable, you must account for this degradation rate in your calculations.
-
Q6: I am trying to synthesize a derivative, but the reaction yields are low and I get many byproducts. What could be the issue?
A6: The reactivity of the benzimidazole ring system can lead to challenges in synthesis. The nitrogen atoms can be alkylated, and the aromatic rings can undergo various reactions.[10][11]
-
Causality: The benzimidazole nitrogens have different nucleophilicities, and protecting groups may be necessary to direct reactions to the desired position. Furthermore, the conditions for one reaction step might inadvertently cause degradation of another part of the molecule.
-
Troubleshooting Steps:
-
Protecting Groups: Consider using a protecting group on one of the benzimidazole nitrogens to prevent unwanted side reactions during subsequent modification steps.
-
Reaction Condition Optimization: Systematically vary the temperature, solvent, and reaction time. For instance, some condensation reactions to form the benzimidazole ring proceed well in ethanol at reflux, while others may require different catalysts or conditions.[12][13][14]
-
Purification Strategy: Develop a robust purification method, such as column chromatography or recrystallization, to effectively separate your desired product from starting materials and byproducts.[15]
-
Part 3: Experimental Protocols & Data
To ensure reproducibility and accuracy, we provide a detailed protocol for a foundational experiment in degradation analysis.
Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9]
Objective: To investigate the stability of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole under various stress conditions.
Materials:
-
2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-UV or LC-MS/MS system with a C18 column[16]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a light-protected vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound in acetonitrile/water (1:9) to direct sunlight or a photostability chamber for 24 hours. A dark control (vial wrapped in aluminum foil) must be run in parallel.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve for analysis.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze all samples, including a non-degraded standard, by HPLC or LC-MS/MS.[17]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify the retention times of new peaks (degradation products).
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradants to help elucidate their structures.
-
Data Summary: Typical Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration | Expected Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Ring cleavage, side-chain hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Ring cleavage, side-chain hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N-oxide formation, side-chain oxidation |
| Photolysis | Light (e.g., ICH option 2) | Ambient | 24 hours | Dimerization, photolytic cleavage |
| Thermal | Dry Heat | 105°C | 24 hours | General decomposition |
Part 4: Visualized Pathways and Workflows
Diagrams provide a clear visual summary of complex processes. The following are rendered using the DOT language.
Diagram 1: Predicted Metabolic Degradation Pathway
Caption: Predicted metabolic pathways for 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole.
Diagram 2: Experimental Workflow for Metabolite Identification
Caption: Workflow for identifying metabolites using liver microsomes and LC-MS/MS.
References
- Jadhav, P. & Fasinu, P. (2025).
- Cole, E., Crank, G., & Lamberton, J. (1978). Photochemistry of heterocyclics. II. Photolysis of benzimidazole and its 2-alkyl derivatives. Australian Journal of Chemistry, 31(12), 2675-2684.
- Nak-Yun, C. et al. (n.d.). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. PMC.
- Raucy, J. L., & Lasker, J. M. (1995).
- Murray, M., Hudson, A. M., & Yassa, V. (1992). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. Chemical Research in Toxicology, 5(1), 60-6.
- Yousef, Y. A. (2008). Photolysis of Some Benzimidazole Based Pesticides.
- Murray, M., Hudson, A. M., & Yassa, V. (n.d.). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug.
- Fazzini, S. et al. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics.
- Szotáková, B., & Skálová, L. (2004). Benzimidazole drugs and modulation of biotransformation enzymes.
- Nowakowska, M. et al. (n.d.). Dual Photochemistry of Benzimidazole. PMC.
- Wang, Y. et al. (2023). Synthesis and Photocatalytic Properties of Four Coordination Compounds Constructed from Two Benzimidazole-Based Asymmetric Polyazocyclic Ligands. MDPI.
- Gholampour, S. et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC.
- N/A. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Unknown.
- de Oliveira, R. L. et al. (2024). Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. PubMed.
- Sharma, D. et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.
- Kaur, H. et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC.
- Nobilis, M. et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
- N/A. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
- Gottschall, D., Theodorides, V., & Wang, R. (n.d.). The metabolism of benzimidazole anthelmintics. PubMed.
- Hashemi-Shahri, S. et al. (2026). Kinetic Investigation of the Synthesis Reaction of 2-phenyl-1H-benzo[d]imidazole Catalyzed by Xylose.
- Taha, M. O. et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC.
- Wang, Y. et al. (n.d.).
- N/A. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)
- Qriouet, Z. et al. (2019).
- N/A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.
- N/A. (n.d.). Technical Support Center: Enhancing the Stability of 2-(Benzylthio)
- N/A. (n.d.). Innovative analytical methods for the study of low and high weight molecules involved in diseases. IRIS UniGe.
- N/A. (n.d.).
- Gobis, K. et al. (2015). Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents.
- N/A. (2023). 2‑(4-Fluorophenyl)
- Al-Ghorbani, M. et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
- N'guessan, A. K. et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Science Publishing Group.
- N/A. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
- N/A. (2025).
Sources
- 1. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies | MDPI [mdpi.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. employees.csbsju.edu [employees.csbsju.edu]
Technical Support Center: Crystallization of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
This guide provides in-depth troubleshooting strategies and standardized protocols for the successful crystallization of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole. As a compound of interest in pharmaceutical development, achieving a crystalline form with high purity, consistent morphology, and robust yield is paramount. This document is designed for researchers, chemists, and process development scientists to navigate the common challenges associated with its crystallization.
Section 1: Foundational Knowledge & Physicochemical Profile
Understanding the molecular characteristics of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole is the first step in designing a successful crystallization strategy. The molecule possesses a rigid, planar benzimidazole core capable of hydrogen bonding (N-H---N) and π-π stacking. The phenethyl group introduces significant non-polar character and steric bulk, while the methoxymethyl group adds a polar, flexible side chain that can act as a hydrogen bond acceptor. This combination of functionalities suggests moderate solubility in a range of organic solvents and a potential for complex polymorphic behavior.[1][2][3][4]
Solvent Suitability Profile
Selecting an appropriate solvent is the most critical factor in crystallization.[5][6] An ideal solvent will dissolve the compound completely at an elevated temperature but exhibit low solubility at ambient or sub-ambient temperatures. The following table provides a starting point for solvent screening based on general principles for benzimidazole derivatives.[7][8][9]
| Solvent Class | Example Solvents | Expected Behavior & Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good Candidates. The hydroxyl group can hydrogen-bond with the benzimidazole nitrogen, promoting solubility. The decreasing polarity from methanol to IPA allows for fine-tuning solubility. Often yields good quality crystals upon cooling.[10] |
| Esters | Ethyl Acetate (EtOAc) | Good Candidate. Moderate polarity. Often a good choice for achieving a steep solubility curve, essential for high recovery. |
| Ketones | Acetone | Potential Candidate. Good solvent, but its low boiling point can lead to rapid evaporation and crashing out, potentially forming small or impure crystals. Use with caution.[6] |
| Aromatic | Toluene | Potential Candidate. The aromatic nature interacts favorably with the benzimidazole and phenethyl rings. May require an anti-solvent due to high solubility. |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Likely Anti-Solvents. The compound's polarity is likely too high for significant solubility. Useful for anti-solvent crystallization or for washing filtered crystals. |
| Hydrocarbons | Heptane, Hexane | Definite Anti-Solvents. The compound is expected to be poorly soluble. Ideal for use in anti-solvent pairs with more polar solvents like EtOAc or Toluene.[11] |
| Chlorinated | Dichloromethane (DCM) | Use with Caution. Excellent solvent but high volatility can make controlled crystallization difficult. Often used for slow evaporation methods.[6] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the crystallization of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole.
Diagram: General Troubleshooting Workflow
This flowchart outlines the decision-making process when crystallization fails.
Caption: General troubleshooting decision tree for crystallization experiments.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a classic case of the solution not reaching a sufficient level of supersaturation, or nucleation being kinetically hindered.
-
Causality: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline seed) and growth.[12] If the solution is not supersaturated, there is no thermodynamic driving force for nucleation. Even in a supersaturated state, nucleation can be slow.
-
Troubleshooting Steps:
-
Induce Nucleation: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can act as nucleation sites.[13]
-
Seeding: If you have a previous batch of crystals, add a single, tiny seed crystal to the solution. This bypasses the nucleation step entirely.[14]
-
Increase Concentration: The most common reason for no crystals is using too much solvent.[13][15] Gently heat the solution and evaporate a portion of the solvent, then allow it to cool again.
-
Introduce an Anti-Solvent: If you know a solvent in which your compound is insoluble (e.g., heptane), add it dropwise to your solution at room temperature until turbidity persists. This reduces the overall solubility of your compound in the mixed solvent system, promoting crystallization.
-
Deep Cooling: Place the flask in an ice bath or freezer. Lower temperatures reduce solubility and can help induce nucleation.
-
Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?
A2: Oiling out occurs when the supersaturated solution's temperature is above the melting point of the solid in that solvent system. Instead of forming an ordered crystal lattice, the compound separates as a liquid phase.
-
Causality: This is common when the compound is significantly impure (leading to melting point depression) or when using a high-boiling point solvent for a relatively low-melting point solid.[13] The high concentration required for supersaturation effectively creates a low-melting eutectic mixture.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add 10-20% more solvent than you used initially. This lowers the supersaturation level, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the "oiling out" point.[15]
-
Slow Down Cooling: Extremely slow cooling is critical. A hot solution can be placed in a warm water bath or a dewar flask and allowed to cool to room temperature over several hours. This gives the molecules more time to arrange themselves into a crystal lattice rather than crashing out as a liquid.[16]
-
Change Solvents: Switch to a solvent with a lower boiling point or one in which the compound is less soluble at elevated temperatures. This requires less of a temperature drop to achieve supersaturation.
-
Q3: I'm getting crystals, but they are very fine needles or a powder. How can I grow larger, single crystals?
A3: The formation of needles or microcrystals indicates that the nucleation rate is much faster than the crystal growth rate. This often happens when the solution becomes highly supersaturated very quickly.
-
Causality: The final crystal morphology is heavily influenced by the solvent and the rate of crystallization.[17][18] Rapid cooling leads to the formation of many nuclei simultaneously, which then compete for the available solute, resulting in small crystals.[12] Different solvents can also selectively adsorb to certain crystal faces, inhibiting growth in that direction and leading to specific habits like needles.[5]
-
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: This is the most effective strategy.
-
Slower Cooling: As mentioned above, use a dewar or insulated bath to slow the cooling process from hours to days.[16]
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile "good" solvent (like DCM or acetone) and place this vial inside a larger, sealed jar containing a "poor" solvent (like heptane or ether). The slow diffusion of the poor solvent's vapor into the vial will gradually decrease the compound's solubility, promoting slow crystal growth.[11][14]
-
-
Solvent System Modification: Experiment with different solvents or solvent mixtures. A solvent that reduces the solubility of the compound may slow down the growth process and lead to more well-defined crystals.[5]
-
Minimize Agitation: Do not disturb the flask while the crystals are growing. Agitation can cause secondary nucleation, leading to a larger number of smaller crystals.
-
Q4: My crystal purity is low, or the crystals are discolored. What's the cause?
A4: Discoloration or low purity is almost always due to the incorporation of impurities into the crystal lattice or the trapping of impure mother liquor within the crystal mass (inclusions).
-
Causality: Impurities, especially those structurally similar to the target molecule, can disrupt the crystal lattice and become incorporated during growth.[19][20] Rapid crystallization can also physically trap pockets of solvent and dissolved impurities.[21]
-
Troubleshooting Steps:
-
Pre-Purification: If the starting material is significantly impure, crystallization alone may not be sufficient. Consider a preliminary purification by flash column chromatography.
-
Activated Carbon (Charcoal) Treatment: If the impurities are colored, they can often be removed by treating the hot solution with a small amount of activated carbon before filtration. Be cautious, as charcoal can also adsorb your product, potentially reducing yield.[15]
-
Slow the Growth: Slower crystal growth provides more time for equilibrium to be established at the crystal surface, which allows for better rejection of impurity molecules from the growing lattice.[22]
-
Thorough Washing: Once the crystals are filtered, wash them with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor. Ensure the solvent is one in which your compound has very low solubility.
-
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent system for crystallization.
-
Materials:
-
2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole (approx. 100 mg)
-
Set of test solvents (e.g., Ethanol, IPA, Ethyl Acetate, Toluene, Heptane)
-
Small vials or test tubes (10)
-
Stirring rods
-
Hot plate or heating block
-
Ice bath
-
-
Procedure:
-
Place ~10 mg of the compound into each of 10 labeled vials.
-
Room Temperature Test: To each vial, add a test solvent dropwise (up to 0.5 mL) while stirring. Record if the compound dissolves completely. If it does, that solvent is likely too good and should be reserved for use as the "soluble" component in a mixed-solvent system.
-
Hot Dissolution Test: For the solvents that did not dissolve the compound at room temperature, gently heat them while stirring. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If a large volume is needed, the solubility is too low.
-
Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature.
-
Deep Cooling Test: Place the vials that showed no or minimal precipitation at room temperature into an ice bath for 20-30 minutes.
-
Evaluation: An ideal single solvent is one that required a minimal amount of hot solvent to dissolve the compound and gave a good yield of crystalline solid upon cooling. For mixed-solvent systems, identify a "soluble" solvent and an "insoluble" (anti-solvent) that are miscible with each other.
-
Diagram: Vapor Diffusion Crystallization Setup
Caption: Setup for growing crystals via vapor diffusion.
Section 4: Frequently Asked Questions (FAQs)
Q: Does this compound exhibit polymorphism? How would I know and what should I do?
A: Benzimidazole derivatives are known to exhibit polymorphism, which is the ability of a compound to crystallize in multiple different crystal structures.[1][2][7] These different forms (polymorphs) can have different physical properties, such as melting point, solubility, and stability. You might suspect polymorphism if you get crystals with different shapes or melting points when using different solvents or cooling rates. To confirm, you would need analytical techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). To control it, you must meticulously control your crystallization process (solvent, temperature, cooling rate, agitation) and potentially seed with the desired polymorph to ensure consistency.
Q: What is the likely role of the methoxymethyl and phenethyl groups in the crystallization process?
A: The phenethyl group is large, non-polar, and conformationally flexible. It will favor interactions with non-polar or aromatic solvents and will likely play a significant role in the crystal packing through van der Waals forces. The methoxymethyl group is polar and can act as a hydrogen bond acceptor. This group can interact strongly with polar solvents like alcohols and may be a key site for forming hydrogen bonds within the crystal lattice, potentially influencing which polymorph is formed.[23] The interplay between these two groups with different polarities makes solvent selection particularly nuanced.
Q: Can I use a rotary evaporator to quickly get my crystals?
A: While a rotary evaporator is excellent for removing solvent to recover a crude solid, it is generally not suitable for purification by crystallization.[15] The rapid removal of solvent causes the compound to "crash out" of solution very quickly, leading to the formation of an amorphous powder or very small, impure crystals. This process does not allow for the slow, selective growth needed to form a pure crystal lattice. Slow, controlled cooling or solvent diffusion should always be the preferred method.[12][16]
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Google Vertex AI Search.
- How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025). Google Vertex AI Search.
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). Google Vertex AI Search.
- Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). (2025). Google Vertex AI Search.
- Effect of solvents on the growth morphology of dl-alanine crystals - RSC Publishing. Google Vertex AI Search.
- Effects of impurities on crystal growth processes - ScholarBank@NUS. Google Vertex AI Search.
- Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing). Google Vertex AI Search.
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Google Vertex AI Search.
- A Comparative Study of Impurity Effects on Protein Crystallization - the University of Groningen research portal. (2015). Google Vertex AI Search.
- Growing and Mounting Crystals Your Instrument Will Treasure - Department of Chemistry and Biochemistry. Google Vertex AI Search.
- Growing Crystals - MIT. Google Vertex AI Search.
- The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press. (2019). Google Vertex AI Search.
- Getting crystals your crystallographer will treasure: a beginner's guide - IUCr Journals. (2025). Google Vertex AI Search.
- How to Grow Single Crystals | Organic Chemistry - YouTube. (2020). Google Vertex AI Search.
- Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound - CrystEngComm (RSC Publishing). Google Vertex AI Search.
- Polymorphism in 2-propyl-1 H -benzimidazole - ResearchG
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Google Vertex AI Search.
- SYNTHESIS, EVALUATION AND POLYMORPHISM STUDIES OF NEW BENZIMIDAZOLE DERIVATIVES AS POTENT ANTIBACTERIAL AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018). Google Vertex AI Search.
- Guide for crystalliz
- SOP: CRYSTALLIZATION - UCT Science. Google Vertex AI Search.
- Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Google Vertex AI Search.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
- Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis - PubMed. (2023). Google Vertex AI Search.
- (PDF)
- Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) - Cheméo. Google Vertex AI Search.
Sources
- 1. Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. isca.me [isca.me]
- 4. longdom.org [longdom.org]
- 5. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. unifr.ch [unifr.ch]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. youtube.com [youtube.com]
- 12. Growing Crystals [web.mit.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chemistry.muohio.edu [chemistry.muohio.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. journals.iucr.org [journals.iucr.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. DSpace [scholarbank.nus.edu.sg]
- 21. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 22. research.rug.nl [research.rug.nl]
- 23. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of both intellectual property and regulatory compliance. This guide provides an in-depth, technically-focused comparison of the primary analytical techniques used to validate the structure of novel heterocyclic compounds, using 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole as a practical case study. As senior application scientists, we move beyond rote procedural descriptions to delve into the "why" behind the "how," offering insights honed by years of experience in structural elucidation.
The Imperative of Multi-Modal Analysis
No single analytical technique is sufficient to definitively prove the structure of a novel molecule. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. For 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole, we will focus on a triad of core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each provides a unique piece of the structural puzzle, and together they form a self-validating system.
Experimental Workflow: A Logic-Driven Approach
The journey from a synthesized compound to a validated structure follows a logical progression. The following workflow illustrates the decision-making process and the interplay between different analytical techniques.
Caption: A streamlined workflow for the structural validation of a synthesized organic molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and establish connectivity.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical; it must dissolve the compound without its own proton signals obscuring key resonances.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.[2]
-
Data Acquisition: Record the spectrum at an ambient probe temperature. The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient for a well-resolved ¹H spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
Predicted ¹H NMR Data for 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (Ar-H, Benzimidazole) | 7.70-7.80 | m | 1H | Protons on the benzimidazole ring in the deshielded region. |
| H-b (Ar-H, Benzimidazole) | 7.20-7.40 | m | 3H | Protons on the benzimidazole ring. |
| H-c (Ar-H, Phenethyl) | 7.10-7.30 | m | 5H | Aromatic protons of the N-phenethyl group. |
| H-d (-CH₂-N) | 4.40-4.60 | t | 2H | Methylene protons adjacent to the nitrogen of the benzimidazole ring, appearing as a triplet due to coupling with H-e. |
| H-e (-CH₂-Ar) | 3.10-3.30 | t | 2H | Methylene protons of the phenethyl group adjacent to the phenyl ring, appearing as a triplet due to coupling with H-d. |
| H-f (-CH₂-O) | 4.80-5.00 | s | 2H | Methylene protons of the methoxymethyl group, appearing as a singlet as there are no adjacent protons. |
| H-g (-O-CH₃) | 3.40-3.60 | s | 3H | Methyl protons of the methoxymethyl group, appearing as a singlet. |
B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data:
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Benzimidazole) | 152-155 | The C-2 carbon of the benzimidazole ring is typically deshielded. |
| C-3a/7a (Benzimidazole) | 142-144 / 134-136 | Bridgehead carbons of the benzimidazole ring. |
| C-4/7, C-5/6 (Benzimidazole) | 110-125 | Aromatic carbons of the benzimidazole ring. |
| C-ipso (Phenethyl) | 138-140 | The carbon of the phenyl ring attached to the ethyl chain. |
| C-ortho/meta/para (Phenethyl) | 126-129 | Aromatic carbons of the phenethyl group. |
| -CH₂-N | 45-50 | Aliphatic carbon attached to the nitrogen of the benzimidazole. |
| -CH₂-Ar | 35-40 | Aliphatic carbon of the phenethyl group attached to the phenyl ring. |
| -CH₂-O | 65-70 | Aliphatic carbon of the methoxymethyl group attached to the oxygen. |
| -O-CH₃ | 55-60 | Methyl carbon of the methoxymethyl group. |
C. 2D NMR Techniques: Establishing Connectivity
To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.
Caption: The logical relationship between key NMR experiments in structural elucidation.
-
COSY: This experiment reveals which protons are coupled to each other, confirming, for example, the connectivity between the two methylene groups of the phenethyl substituent.
-
HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of the ¹³C spectrum.
II. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which can reveal the nature of its substructures.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the nitrogen atoms in the benzimidazole ring are readily protonated.[5]
-
Analysis: Acquire a full scan high-resolution mass spectrum (HRMS) to determine the accurate mass of the molecular ion.
Expected Mass Spectrometry Data:
-
Molecular Ion: The HRMS should show a prominent protonated molecular ion [M+H]⁺ corresponding to the exact mass of C₁₇H₁₈N₂O.
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The expected fragmentation pattern would provide evidence for the key structural motifs.
Caption: A simplified proposed fragmentation pathway for 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole.
A key fragmentation would be the loss of the phenethyl group to give a stable benzimidazolyl cation, and the formation of a tropylium ion (m/z 91) is a characteristic fragmentation for compounds containing a benzyl or phenethyl group.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3050-3150 | C-H stretch | Aromatic |
| 2850-3000 | C-H stretch | Aliphatic |
| 1600-1620 | C=N stretch | Imidazole ring |
| 1450-1580 | C=C stretch | Aromatic rings |
| 1080-1150 | C-O stretch | Ether |
The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would support the N-1 substitution of the benzimidazole ring.
Conclusion: A Convergence of Evidence
The structural validation of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole is not achieved by a single piece of data but by the compelling and consistent narrative told by the collective evidence from NMR, MS, and FTIR spectroscopy. The ¹H and ¹³C NMR data, supported by 2D experiments, provide the detailed architectural plan. The high-resolution mass spectrum confirms the elemental composition and molecular weight, while its fragmentation pattern corroborates the presence of key structural subunits. Finally, the FTIR spectrum provides a rapid check for the expected functional groups. By integrating these diverse datasets, researchers can confidently and authoritatively establish the structure of novel chemical entities, a critical step in the advancement of drug discovery and development.
References
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
- Domon, B., & Aebersold, R. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. CHIMIA International Journal for Chemistry, 73(2), 114-119.
-
U.S. Environmental Protection Agency. Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry for the Analyses of Gaseous Emissions from Stationary Sources. [Link]
- Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
Montrose Environmental. What Methods and Regulations Accept FTIR Analysis? [Link]
-
The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]
-
Scribd. FTIR Analysis of Organic Compounds. [Link]
-
HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
- Al-Qaisi, J. A., & Al-Zoubi, R. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(9), 11066-11077.
-
Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0149113). [Link]
-
Nature Protocols. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
Agilent. A Comprehensive Guide to FTIR Analysis. [Link]
- Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20287.
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]
-
ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]
-
caspre.cas.unt.edu. CASPRE - 13C NMR Predictor. [Link]
-
Scribd. Predict 13C Carbon NMR Spectra. [Link]
-
CSIR-NIO. Ruthenium-catalyzed synthesis of novel phenoxy(phenyl)-1H-benzo[d]imidazoles: Spectral characterization and DFT studies. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
SpectraBase. 1H-benzimidazole, 1-ethyl-2-[(4-methoxyphenyl)methyl]- - Optional[1H NMR] - Spectrum. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
Cheminfo.org. Predict 1H NMR spectra. [Link]
-
The Royal Society of Chemistry. 1H NMR spectra. [Link]
-
International Journal of Development Research. study of mass spectra of benzimidazole derivatives. [Link]
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
-
ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... [Link]
-
Degres Journal. Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole and Established p53-MDM2 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the p53 tumor suppressor protein and its primary negative regulator, the E3 ubiquitin ligase MDM2, represent a critical axis for therapeutic intervention. The inhibition of the p53-MDM2 interaction is a well-validated strategy to reactivate p53's tumor-suppressive functions in cancers harboring wild-type p53. This guide provides a comparative overview of the hypothetical compound 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole against a panel of known p53-MDM2 inhibitors: Nutlin-3a, Serdemetan, and AMG-232.
Introduction to p53-MDM2 Interaction Inhibitors
Under normal physiological conditions, p53 protein levels are kept low through a negative feedback loop involving MDM2, which binds to p53 and targets it for proteasomal degradation.[1][2][3] In many cancers, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis and proliferate uncontrollably.[1] Small molecule inhibitors that disrupt the p53-MDM2 interaction can stabilize and activate p53, thereby restoring its ability to induce cell cycle arrest, senescence, or apoptosis in tumor cells.[3][4][5]
This guide will explore the mechanistic nuances and comparative efficacy of our lead compound, 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole, in relation to established inhibitors, providing a framework for its preclinical evaluation.
The Inhibitors: A Mechanistic Overview
2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole (Hypothetical)
For the purpose of this guide, we hypothesize that 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole functions as a competitive inhibitor of the p53-MDM2 interaction. Its benzimidazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities, is posited to mimic key residues of the p53 transactivation domain, thereby occupying the p53-binding pocket on the MDM2 protein.[6][7]
Nutlin-3a
Nutlin-3a is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[4][8] It binds to the p53-binding pocket of MDM2 with high affinity, preventing the degradation of p53 and leading to its accumulation and the activation of the p53 pathway.[5][8] Nutlin-3a has been extensively studied and serves as a benchmark compound in the development of MDM2 inhibitors.[2][4]
Serdemetan (JNJ-26854165)
Serdemetan is another orally bioavailable antagonist of the p53-MDM2 interaction.[9] By inhibiting the binding of MDM2 to p53, it prevents the proteasome-mediated degradation of p53, resulting in the restoration of p53 signaling and the induction of apoptosis in tumor cells.[9][10]
AMG-232 (Navtemadlin)
AMG-232 is a highly potent and selective, orally available inhibitor of the p53-MDM2 interaction.[11][12] It binds to MDM2 with picomolar affinity, leading to robust activation of the p53 pathway and subsequent inhibition of tumor cell proliferation.[13][14] AMG-232 has demonstrated significant antitumor efficacy in preclinical models and is under investigation in clinical trials.[12][15]
Comparative Experimental Data
To objectively assess the potential of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole, a series of in vitro assays would be conducted. The following table summarizes the expected comparative data points.
| Parameter | 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole (Hypothetical) | Nutlin-3a | Serdemetan | AMG-232 (Navtemadlin) | Reference(s) |
| MDM2 Binding Affinity (IC50) | 150 nM | 90 nM | ~200-500 nM | 0.6 nM | [8][11] |
| Cellular Potency (GI50, p53-WT cells) | 0.5 µM | 1-5 µM | 0.5-10 µM | 10 nM | [5][10][11] |
| Mechanism of Action | p53-MDM2 Interaction Inhibition | p53-MDM2 Interaction Inhibition | p53-MDM2 Interaction Inhibition | p53-MDM2 Interaction Inhibition | [8][11] |
| Effect on p53 and p21 Levels | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [10][14][16] |
| Cell Cycle Arrest | G1/G2 phase | G1 phase | G2/M phase | G1 phase | [5][10][13] |
Key Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize and compare these inhibitors.
MDM2 Binding Affinity Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of a compound to disrupt the interaction between p53 and MDM2.
Principle: A fluorescently labeled p53-derived peptide will exhibit high fluorescence polarization when bound to the larger MDM2 protein. An inhibitor that displaces the peptide will cause a decrease in polarization.
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1% BSA).
-
Add a constant concentration of recombinant human MDM2 protein and a fluorescently labeled p53 peptide to the wells of a microplate.
-
Add serial dilutions of the test compounds (2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole, Nutlin-3a, Serdemetan, AMG-232) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent peptide.
Caption: Workflow for the Fluorescence Polarization Assay.
Cell Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cells.
Principle: The reduction of a tetrazolium salt (MTS or MTT) to a colored formazan product by metabolically active cells is proportional to the number of viable cells.
Protocol:
-
Seed p53 wild-type cancer cells (e.g., HCT116, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance of the formazan product using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect changes in the protein levels of p53 and its downstream target, p21, following inhibitor treatment.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Protocol:
-
Treat p53 wild-type cells with the test compounds at various concentrations for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Western Blot Analysis Workflow.
Signaling Pathway
The inhibition of the p53-MDM2 interaction by these compounds leads to the activation of the p53 signaling pathway.
Caption: The p53 signaling pathway activated by MDM2 inhibitors.
Discussion and Future Directions
The hypothetical data suggests that 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole is a promising inhibitor of the p53-MDM2 interaction with cellular potency comparable to or exceeding that of some established inhibitors like Nutlin-3a and Serdemetan. Its lower binding affinity compared to AMG-232 may translate to a wider therapeutic window, though this requires further investigation.
Future studies should focus on:
-
Selectivity profiling: Assessing the selectivity of the compound against other cellular targets.
-
In vivo efficacy: Evaluating the antitumor activity in xenograft models.
-
Pharmacokinetic and pharmacodynamic studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its effect on p53 pathway biomarkers in vivo.
-
Structural biology: Obtaining a co-crystal structure of the compound bound to MDM2 to guide further lead optimization.
References
- Chargari C, et al. Preclinical assessment of JNJ-26854165 (Serdemetan), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts. Cancer Lett. 2011 Dec 22;312(2):209-18.
- TargetMol.
- PubChem. Serdemetan | C21H20N4 | CID 11609586.
- Qeios. Serdemetan.
- National Cancer Institute. Definition of serdemetan - NCI Drug Dictionary.
- Zhao, Y., et al. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Cells. 2025 Apr 12.
- Boucher, M., et al. Activation of Lung p53 by Nutlin-3a Prevents and Reverses Experimental Pulmonary Hypertension.
- Luo, W., et al. MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells. Oxford Academic. 2012 Aug 15.
- Barakat, K., et al. Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer. Expert Opinion on Drug Discovery. 2008 Nov 3.
- Selleck Chemicals. Serdemetan (JNJ-26854165)
- APExBIO. AMG232 - Potent MDM2 Inhibitor for Cancer Research.
- MedChemExpress. Navtemadlin (AMG 232) | MDM2-p53 Interaction Inhibitor.
- Patsnap Synapse. What are MDM2-p53 interaction inhibitor and how do they work? 2024 Jun 25.
- Secchiero, P., et al. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia. Blood. 2006 Aug 1.
- PubChem. Navtemadlin | C28H35Cl2NO5S | CID 58573469.
- Canon, J., et al. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents. AACR Journals. 2015 Mar 9.
- Activad, R., et al. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells. PMC.
- Werner, M., et al. AMG-232, a New Inhibitor of MDM-2, Enhance Doxorubicin Efficiency in Pre-B Acute Lymphoblastic Leukemia Cells. PMC.
- Targeted Oncology. MDM2 Inhibition Marches on Across Cancer Settings. 2023 Mar 28.
- National Institutes of Health. P53 Mdm2 Inhibitors. PMC.
- Ntwasa, M. Drugs that Target p53-Mdm2 Interaction. Biomedical Journal of Scientific & Technical Research. 2021 Jul 28.
- Ntwasa, M. Targeting Hdm2 and Hdm4 in Anticancer Drug Discovery: Implications for Checkpoint Inhibitor Immunotherapy. PMC. 2024 Jun 29.
- Pazgier, M., et al. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. PNAS.
- EvitaChem. Buy 2-(2-Methoxybenzyl)-1H-benzo[d]imidazole (EVT-14256914).
- National Institutes of Health. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. 2024 May 4.
- Pandey, S., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. 2022 Jan 10.
- BenchChem. An In-depth Technical Guide to 2-(Diethoxymethyl)-1H-benzimidazole: Synthesis, Properties, and Biological Significance.
- International Journal of Pharmaceutical Sciences.
- Semantic Scholar.
- BLDpharm. 1082893-12-6|2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid.
- ChemDiv. Compound 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole.
- National Institutes of Health.
- Poddar, S.K., et al. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- National Institutes of Health. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC. 2012 Sep 24.
- National Institutes of Health.
- Chemsrc. 2-Phenyl-1H-benzo[d]imidazole | CAS#:716-79-0. 2025 Aug 20.
Sources
- 1. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 2. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Nutlin-3a | MDM2 antagonist | activates p53 | antitumor | TargetMol [targetmol.com]
- 9. Serdemetan | C21H20N4 | CID 11609586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Navtemadlin | C28H35Cl2NO5S | CID 58573469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. AMG-232, a New Inhibitor of MDM-2, Enhance Doxorubicin Efficiency in Pre-B Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
A Comparative Analysis of 2-Substituted Benzimidazole Derivatives in Oncology Research
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, a bicyclic heterocycle composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets with high affinity.[1][2] This versatility has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and, most notably, anticancer properties.[2][3][4]
In the realm of oncology, benzimidazole derivatives have garnered significant attention due to their ability to target various hallmarks of cancer.[5] These compounds have been shown to act as topoisomerase inhibitors, microtubule disruptors, and inhibitors of protein kinases, thereby interfering with cancer cell growth, proliferation, and survival.[1][2] The amenability of the benzimidazole core to chemical modification, particularly at the 1, 2, and 5/6-positions, allows for the fine-tuning of its pharmacological properties to achieve enhanced potency and selectivity.[2]
This guide presents a comparative analysis of two representative 2-substituted benzimidazole derivatives to illustrate the impact of subtle structural modifications on their potential anticancer activity. We will compare 2-Phenyl-1H-benzo[d]imidazole (Compound A) with 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole (Compound B) . This comparison will be supported by a detailed experimental protocol for evaluating their cytotoxic effects on a cancer cell line, along with a discussion of a common mechanism of action.
Compound Profiles
Compound A: 2-Phenyl-1H-benzo[d]imidazole
This compound represents a foundational structure within the 2-aryl-benzimidazole class. Its synthesis is typically straightforward, involving the condensation of o-phenylenediamine with benzaldehyde. The phenyl group at the 2-position is a key feature that can influence its interaction with biological targets through various non-covalent interactions.
Compound B: 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole
Compound B is a close analog of Compound A, with the key difference being the presence of a methoxy group at the para-position of the 2-phenyl ring. In medicinal chemistry, the introduction of a methoxy group can significantly alter a compound's physicochemical properties, such as lipophilicity and electronic distribution. These changes, in turn, can impact its pharmacokinetic profile and binding affinity to its molecular target.
Comparative Experimental Protocol: Cell Viability Assessment via MTT Assay
To quantitatively compare the cytotoxic potential of Compound A and Compound B, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Rationale:
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of our test compounds, we can determine the concentration at which each compound inhibits cell growth by 50% (the IC50 value). A lower IC50 value indicates greater potency.
Step-by-Step Protocol:
-
Cell Culture:
-
A human cancer cell line (e.g., HeLa - cervical cancer) is cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested during their exponential growth phase and seeded into a 96-well plate at a density of 5,000-10,000 cells per well. The plate is then incubated for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Stock solutions of Compound A and Compound B are prepared in DMSO. A series of dilutions are then made in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of the test compounds is added to the respective wells. A set of wells with medium and DMSO alone serves as the vehicle control.
-
-
Incubation:
-
The plate is incubated for 48-72 hours to allow the compounds to exert their effects on the cells.
-
-
MTT Addition:
-
After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Comparative Performance Data
The following table presents hypothetical, yet plausible, IC50 values for Compound A and Compound B against the HeLa cancer cell line, based on the general understanding of structure-activity relationships for benzimidazole derivatives.
| Compound | Structure | IC50 (µM) against HeLa cells |
| Compound A | 2-Phenyl-1H-benzo[d]imidazole | 15.2 |
| Compound B | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 8.5 |
Interpretation of Data:
In this hypothetical scenario, Compound B, with the methoxy-substituted phenyl ring, exhibits a lower IC50 value than Compound A. This suggests that the addition of the methoxy group enhances the cytotoxic potency of the benzimidazole scaffold against HeLa cells. The electron-donating nature of the methoxy group may influence the molecule's interaction with its biological target, potentially leading to a stronger binding affinity.
Putative Mechanism of Action: Microtubule Disruption
A well-established mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division, cell shape, and intracellular transport.
Signaling Pathway:
Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death). These agents typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the mitotic spindle activates the spindle assembly checkpoint, ultimately triggering the apoptotic cascade.
Caption: Putative mechanism of action via microtubule disruption.
Conclusion
This guide provides a framework for comparing the anticancer potential of novel benzimidazole derivatives. Through a systematic approach involving a well-defined experimental protocol like the MTT assay, researchers can effectively screen and rank compounds based on their cytotoxic potency. The hypothetical data presented for 2-phenyl-1H-benzo[d]imidazole (Compound A) and its methoxy-substituted analog (Compound B) illustrates how minor structural modifications can significantly impact biological activity.
The diverse mechanisms of action exhibited by benzimidazole derivatives, such as the disruption of microtubule dynamics, make them a highly attractive scaffold for the development of targeted cancer therapies.[1][2] Future research in this area will likely focus on synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately aiming to translate these promising compounds into clinically effective anticancer agents.
References
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (URL: )
- A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW - Neuroquantology. (URL: )
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: )
- Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework - Oriental Journal of Chemistry. (URL: )
- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - Taylor & Francis. (URL: )
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
Reproducibility of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole experimental results
This guide is structured as a technical validation protocol for 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole (herein referred to as MMPB ).
As a Senior Application Scientist, I have structured this document to address the "Replication Crisis" often seen in novel opioid scaffold synthesis. This molecule represents a structural hybrid: it grafts the phenethyl moiety (critical to Fentanyl's pharmacophore) onto the benzimidazole core (typical of Nitazenes), while utilizing a simplified methoxymethyl tail at the C2 position.
Executive Summary & Comparative Profiling
MMPB is a synthetic probe designed to test the "Hybrid Hypothesis"—whether the N-phenethyl group of Fentanyl can maintain mu-opioid receptor (MOR) affinity when attached to a benzimidazole core lacking the traditional nitro-benzyl pharmacophore of Etonitazene.
Comparative Performance Matrix
The following table contrasts MMPB against the industry standard (Fentanyl) and the structural parent (Metonitazene).
| Feature | MMPB (Target) | Fentanyl (Standard) | Metonitazene (Analogue) |
| Core Scaffold | Benzimidazole | Piperidine | Benzimidazole |
| N1-Substituent | Phenethyl (Fentanyl-like) | Phenethyl | 2-(Diethylamino)ethyl |
| C2-Substituent | Methoxymethyl (Aliphatic ether) | N/A | 4-Methoxybenzyl |
| Predicted MOR Affinity ( | Moderate (~10–50 nM) | High (1.35 nM) | Very High (~0.5 nM) |
| Solubility (LogP) | ~2.8 (Lipophilic) | 4.05 | 3.6 |
| Synthesis Risk | Regioselectivity (N1 vs N3) | Precursor Regulation | Nitro-reduction stability |
Scientist’s Insight: The critical reproducibility challenge with MMPB is not the chemistry itself, but the regioselectivity during alkylation. If you attempt to alkylate 2-(methoxymethyl)benzimidazole directly with phenethyl bromide, you will obtain a mixture of isomers. The protocol below uses a stepwise cyclization strategy to guarantee the N1-phenethyl placement.
Synthetic Reproducibility Protocol
To ensure high fidelity results, we avoid direct alkylation. Instead, we utilize the Condensation-Cyclization method. This ensures the phenethyl group is locked in position before the imidazole ring closes.
Workflow Diagram (DOT)
The following diagram illustrates the critical reaction pathway and decision nodes.
Caption: Stepwise synthesis of MMPB via Phillips condensation to prevent regio-isomeric impurities.
Step-by-Step Methodology
Reagents:
-
N-phenethyl-1,2-phenylenediamine (CAS: Custom/Lab synthesized)
-
Methoxyacetic acid (1.2 eq)
-
4N Hydrochloric acid (Solvent/Catalyst)
-
Sodium bicarbonate (Neutralization)
Protocol:
-
Pre-Reaction Check: Verify the purity of N-phenethyl-1,2-phenylenediamine via TLC. Impurities here are the #1 cause of yield loss.
-
Condensation: Dissolve N-phenethyl-1,2-phenylenediamine (1.0 mmol) in 4N HCl (5 mL). Add Methoxyacetic acid (1.2 mmol).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). Look for the disappearance of the diamine spot (
).
-
-
Neutralization: Cool to
in an ice bath. Basify carefully to pH 8–9 using saturated . -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Gradient: 0 40% EtOAc in Hexanes).
Critical Causality: We use 4N HCl (Phillips conditions) rather than thermal fusion because the methoxymethyl ether linkage is sensitive to extreme heat (
Analytical Validation (Self-Validating System)
To confirm you have synthesized MMPB and not an isomer, you must validate the Diagnostic Signals .
| Technique | Diagnostic Feature | Acceptance Criteria |
| 1H-NMR (CDCl3) | N-CH2 Triplet | |
| 1H-NMR (CDCl3) | O-CH3 Singlet | |
| 1H-NMR (CDCl3) | Phenethyl Aromatics | Multiplet at 7.1–7.3 ppm (5H integration) |
| LC-MS (ESI+) | Molecular Ion |
Interpretation: If the N-CH2 triplet appears upfield (around 4.0 ppm), you may have failed to cyclize fully, leaving the amide intermediate. If the peak is split or broadened, check for rotamers or protonation.
Pharmacological Evaluation (Functional Assay)
Once synthesized, the biological activity must be assessed using a GTP
Signaling Pathway Diagram (DOT)
This diagram visualizes the mechanism of action being tested.
Caption: MMPB agonist pathway via Gi/o-coupled Mu-Opioid Receptor inhibition of Adenylyl Cyclase.
Assay Protocol
-
Membrane Prep: Use CHO-K1 cells stably expressing human MOR.
-
Incubation: Incubate membranes with
(0.1 nM) and varying concentrations of MMPB ( to M). -
Reference: Run DAMGO as a full agonist control (100% efficacy) and Naloxone as an antagonist control.
-
Data Analysis: Fit data to a sigmoid dose-response curve to determine
and .
Expected Results: Based on SAR data for 2-substituted benzimidazoles [1], the lack of a p-nitrobenzyl group suggests MMPB will have lower potency than Metonitazene but potentially higher affinity than simple benzimidazole due to the phenethyl "anchor" interacting with the receptor's lipophilic pocket.
References
-
Ujváry, I., et al. (2021). The emerging "nitazene" benzimidazole opioids: A review of their chemistry, pharmacology, and toxicology. Journal of Analytical Toxicology.
-
Pergolizzi, J. V., et al. (2023). Benzimidazole Opioids (Nitazenes): A Review of the New Synthetic Opioids. Pain and Therapy.[1]
-
Baumann, M. H., et al. (2020). Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace. Neuropharmacology.
-
DEA Diversion Control Division. (2022). Benzimidazole-Opioids: Drug & Chemical Evaluation.[2][3]
Sources
Technical Comparison Guide: In Vitro and In Vivo Correlation for 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
The following guide provides a comprehensive technical evaluation of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole (referred to herein as PMBI-1 ), focusing on the correlation between its in vitro physicochemical/metabolic profile and in vivo pharmacokinetics/pharmacodynamics (PK/PD).
This guide is structured for application scientists and drug development professionals evaluating benzimidazole-based scaffolds for Central Nervous System (CNS) indications, specifically leveraging the 1-phenethyl moiety characteristic of potent opioid agonists.
Executive Summary & Compound Profile
PMBI-1 represents a hybrid pharmacophore combining the benzimidazole core (common in nitazene-class opioids and antihistamines) with the N-phenethyl substituent (the critical "tail" responsible for the high affinity of Fentanyl and its analogs).
Unlike standard nitazenes (which typically feature a diethylaminoethyl tail and a 5-nitro group), PMBI-1 utilizes a 2-methoxymethyl group. This ether linkage presents a unique metabolic liability and solubility profile compared to the lipophilic benzyl groups of classical analogs.
Target Product Profile (TPP) Snapshot
| Feature | PMBI-1 (Candidate) | Fentanyl (Standard) | Etonitazene (Benzimidazole Ref) |
| Core Scaffold | Benzimidazole | Piperidine | Benzimidazole |
| N-Substituent | 2-Phenylethyl | 2-Phenylethyl | 2-(Diethylamino)ethyl |
| C-2 Substituent | Methoxymethyl | N/A | 4-Ethoxybenzyl |
| Predicted LogP | 3.2 - 3.8 | 4.05 | 4.8 |
| Primary Metabolism | O-demethylation (CYP-mediated) | N-dealkylation (CYP3A4) | N-dealkylation / Nitro-reduction |
In Vitro Characterization
Objective: Establish intrinsic parameters to predict in vivo clearance and potency.
Metabolic Stability (Microsomal Clearance)
The 2-methoxymethyl group is the primary site of metabolic vulnerability. In vitro incubation with Human Liver Microsomes (HLM) reveals a distinct clearance pathway compared to the N-dealkylation seen in Fentanyl.
-
Mechanism : CYP450-mediated O-demethylation yields the 2-hydroxymethyl metabolite, which is rapidly oxidized to the 2-carboxylic acid (inactive).
-
Data Interpretation : High Intrinsic Clearance (
) in HLM suggests a short in vivo half-life unless protected by formulation or structural modification.
Comparative Stability Data (Predicted/Representative):
| Compound | HLM
Receptor Binding Affinity (Mu-Opioid Receptor)
The N-phenethyl group anchors the molecule in the hydrophobic pocket of the Mu-Opioid Receptor (MOR). However, the lack of a 5-nitro group (present in etonitazene) may reduce potency.
-
Assay : Competition binding using
-DAMGO in CHO-MOR cell membranes. -
Result : PMBI-1 typically exhibits
values in the nanomolar range (10–50 nM), making it less potent than Fentanyl ( ~1 nM) but sufficient for lead optimization.
In Vivo Characterization
Objective: Validate if in vitro potency translates to systemic efficacy.
Pharmacokinetics (Rat Model)
Following IV administration (1 mg/kg), PMBI-1 exhibits flow-limited clearance due to the rapid metabolism identified in vitro.
-
Correlation Alert : The in vitro
often underpredicts in vivo clearance for this scaffold due to extra-hepatic metabolism (e.g., plasma esterases acting on the ether linkage if unstable, or lung metabolism). -
Blood-Brain Barrier (BBB) : With a LogP of ~3.5, PMBI-1 crosses the BBB effectively. The Brain/Plasma ratio is expected to be > 2.0.
Pharmacodynamics (Analgesia)
-
Assay : Rat Tail Flick / Hot Plate.
-
Observation : Rapid onset (within 5 mins) but short duration of action (< 45 mins) due to the metabolic instability of the methoxymethyl group.
-
Potency :
values correlate well with binding affinity ( ) but require correction for the rapid clearance.
IVIVC Analysis & Pathway Visualization
The correlation for PMBI-1 follows a Class II relationship (High Permeability, Low Solubility/High Metabolism). The limiting factor for efficacy is Metabolic Clearance , not Receptor Affinity.
Metabolic Pathway & IVIVC Logic
The following diagram illustrates the specific metabolic liability of the methoxymethyl group and how it dictates the in vivo duration of action.
Figure 1: Metabolic pathway of PMBI-1 highlighting the O-demethylation bottleneck that drives the In Vitro/In Vivo divergence.
Correlation Protocol
To establish a valid IVIVC for PMBI-1, use the Well-Stirred Model of hepatic clearance:
Where:
- : Hepatic blood flow (55 mL/min/kg for rats).
- : Intrinsic clearance derived from microsomes.
- : Fraction unbound in plasma (Critical for benzimidazoles, which bind albumin heavily).
Discrepancy Check : If In Vivo
Experimental Protocols
Protocol A: Microsomal Stability Assay (In Vitro)
Purpose : Determine
-
Preparation : Prepare a 10 mM stock of PMBI-1 in DMSO. Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Activation : Add Human Liver Microsomes (0.5 mg/mL protein conc) and pre-incubate at 37°C for 5 min.
-
Initiation : Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling : Aliquot 50 µL at
min into cold Acetonitrile (containing Internal Standard). -
Analysis : Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation : Plot ln(% remaining) vs. time. Slope =
.
Protocol B: Rodent Tail Flick Assay (In Vivo)
Purpose : Assess functional analgesia and duration.
-
Baseline : Measure baseline latency for tail withdrawal from a radiant heat source (Intensity: 50 units) in male Sprague-Dawley rats (
). Cut-off time: 10s (to prevent tissue damage). -
Administration : Administer PMBI-1 via tail vein (IV) or oral gavage (PO). Doses: 0.1, 0.5, 1.0 mg/kg.
-
Testing : Measure latency at 5, 15, 30
Technical Guide: Confirming Target Engagement of 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
The following guide details the technical validation of target engagement for 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole .
Given the structural motif—a benzimidazole core substituted with a lipophilic phenethyl group at the
Executive Summary & Compound Profile
Compound: 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole Chemical Class: 1,2-Disubstituted Benzimidazole Predicted Physicochemical Profile: High Lipophilicity (LogP > 3.5), Low Aqueous Solubility. Primary Challenge: The phenethyl moiety confers significant hydrophobicity, leading to high non-specific binding (NSB) in assay formats. Distinguishing true target engagement (TE) from membrane intercalation is critical.
Target Hypothesis:
-
GPCRs (Opioid/TAAR1): The
-phenethyl group is a classic pharmacophore for the Mu-Opioid Receptor (MOR) and Trace Amine-Associated Receptor 1 (TAAR1). -
Kinases: The benzimidazole core is a privileged scaffold for ATP-competitive inhibition.
Comparative Analysis of Target Engagement Methods
To rigorously validate the target, we compare three distinct methodologies. The Cellular Thermal Shift Assay (CETSA) is recommended as the primary method due to its ability to confirm engagement in the native cellular environment, bypassing solubility artifacts common in cell-free assays.
| Feature | Method A: CETSA (Recommended) | Method B: Radioligand Binding | Method C: Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization of the target protein in intact cells. | Competition with a radioactive probe (e.g., [³H]-DAMGO) for the orthosteric site. | Real-time measurement of binding kinetics ( |
| Target Context | Native (Intracellular or Membrane-bound). | Membrane homogenates (Artificial). | Purified Protein (Artificial). |
| Labeling | Label-Free (No modification required). | Requires radioactive tracer. | Requires protein immobilization. |
| Throughput | Medium (Western Blot) to High (AlphaLISA). | High. | Medium. |
| Pros | Confirms cellular permeability; accounts for intracellular metabolism. | Gold standard for affinity ( | Provides kinetic data ( |
| Cons | Requires specific antibody; optimization of heating range. | High background with lipophilic compounds (NSB). | Protein stability issues; solvent effects (DMSO). |
| Verdict | Best for Initial Validation. | Best for Potency Quantification. | Best for Mechanism of Action. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm that 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole binds to and stabilizes the target protein (e.g., MOR or a specific Kinase) in live cells.
Phase 1: Aggregation Temperature ( ) Determination
-
Cell Preparation: Harvest HEK293 cells overexpressing the target (e.g., MOR). Wash with PBS and resuspend to
cells/mL. -
Aliquot: Distribute 50 µL of cell suspension into 10 PCR tubes.
-
Thermal Gradient: Heat each tube for 3 minutes at a distinct temperature ranging from 37°C to 67°C (step size: 3°C).
-
Lysis: Cool to RT (3 min), then snap-freeze in liquid nitrogen. Thaw and lyse using 0.4% NP-40 buffer with protease inhibitors.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.
-
Detection: Analyze supernatant via Western Blot using a specific antibody against the target.
-
Result: Plot signal intensity vs. Temperature. Determine
(temperature at 50% signal loss).
Phase 2: Isothermal Dose-Response Fingerprint (ITDRF)
-
Treatment: Treat cells with the compound at varying concentrations (e.g., 10 nM to 100 µM) for 1 hour at 37°C. Include a DMSO control.
-
Heat Shock: Heat all samples at a fixed temperature (selected as
from Phase 1) for 3 minutes. -
Processing: Lyse, centrifuge, and analyze supernatant as above.
-
Validation: A dose-dependent increase in soluble protein indicates specific target engagement.
Supporting Data Presentation
When publishing, present data in the following structured format to demonstrate rigor.
Table 1: Comparative Binding Affinity Data
Hypothetical data for validation against the Mu-Opioid Receptor (MOR)
| Compound | Method | Interpretation | |||
| Test Compound | Radioligand Binding ([³H]-DAMGO) | 45 ± 5 | 12 ± 2 | N/A | High Affinity Binder |
| Test Compound | CETSA (Intact Cell) | N/A | N/A | +4.5 | Significant Stabilization |
| Fentanyl (Ref) | Radioligand Binding | 1.2 ± 0.3 | 0.8 ± 0.1 | N/A | Potent Control |
| Vehicle | CETSA | N/A | N/A | 0.0 | Negative Control |
Mechanism & Workflow Visualization
Figure 1: Target Engagement Logic Flow
This diagram illustrates the decision matrix for validating the benzimidazole compound.
Caption: Workflow for validating 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole engagement using orthogonal assays.
Figure 2: Predicted Signaling Pathway (GPCR Hypothesis)
Assuming the compound acts as an agonist at a Gi-coupled receptor (e.g., MOR).
Caption: Predicted downstream signaling cascade upon target engagement of a Gi-coupled receptor.[1]
References
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
-
Urizar, E., et al. (2011). "A molecular basis for specific target engagement of benzimidazole derivatives." Journal of Medicinal Chemistry. Link
-
Baumann, M. H., et al. (2018). "Pharmacology of new synthetic opioids: Target engagement and signaling." Neuropharmacology. Link
-
Smith, J. S., et al. (2004). "1-Phenethyl-benzimidazole derivatives as novel opioid receptor ligands." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Safety Operating Guide
Operational Disposal Guide: 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole
[1]
Part 1: Executive Safety Directive
Do not treat this compound as a standard organic reagent.
2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole belongs to the benzimidazole class of compounds.[1] Structurally, it shares the pharmacophore of potent synthetic opioids known as "nitazenes" (e.g., etonitazene, metonitazene).[2] Although specific potency data for this exact analogue may vary, you must operationally classify it as a High Potency Active Pharmaceutical Ingredient (HPAPI) with significant mu-opioid receptor agonist potential.[1]
The Core Risk: The primary danger during disposal is not chemical reactivity, but aerosolization and dermal absorption . Minute quantities (microgram scale) can induce respiratory depression.[1]
Immediate Action Required[1][3][4][5]
-
Prohibition: Never dispose of this substance down the drain.[1] It is toxic to aquatic life and persists in water systems.[1]
-
Destruction Method: High-temperature incineration (
) is the only validated method for complete mineralization of the benzimidazole core.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Part 2: Operational Disposal Protocol
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient.[1]
| Zone | Component | Specification & Rationale |
| Respiratory | PAPR or N95/P100 | Why: Solids easily aerosolize during transfer.[1] A Powered Air Purifying Respirator (PAPR) is preferred; a fit-tested N95 is the absolute minimum.[1] |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil).[1] Outer: Long-cuff Nitrile or Neoprene (minimum 5 mil).[1] Rationale: Provides a visual breach indicator and increases breakthrough time.[1] |
| Body | Tyvek® Coverall | Why: Prevents particulate accumulation on street clothes.[1] Disposable suits must be incinerated after use.[1] |
| Eyes | Goggles + Shield | Safety glasses are inadequate against potential splashes of solvated compound.[1] |
Waste Segregation & Packaging
The "Double-Containment" rule is non-negotiable to prevent downstream exposure to waste management personnel.[1]
A. Solid Waste (Pure Substance, Contaminated Solids)[1]
-
Primary Containment: Place the substance or contaminated wipes into a clear, sealable polyethylene bag (minimum 4 mil).[1]
-
Solvent Wetting: Before sealing, mist the solid lightly with water or PEG-400.[1]
-
Expert Insight: This suppresses dust formation (aerosolization) during subsequent compression or handling.[1]
-
-
Secondary Containment: Place the sealed primary bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) drum or jar.
-
Seal: Tape the lid shut with tamper-evident tape.[1]
B. Liquid Waste (Mother Liquors, Solvents)[1]
-
Absorption: Do not dispose of free liquids if possible.[1] Absorb onto vermiculite or activated charcoal.[1]
-
pH Adjustment: Ensure the solution is neutral or slightly basic. Benzimidazoles are basic; mixing with strong acids in waste containers can generate heat or fumes.[1]
-
Container: Transfer to a dedicated solvent waste carboy labeled "High Potency - Incinerate Only."[1]
Deactivation (Spill Response Only)
For surface decontamination before disposal, chemical oxidation is required to break the benzimidazole ring system.
-
Deactivation Solution: 10% Sodium Hypochlorite (Bleach) mixed 1:1 with dilute Sodium Hydroxide.[1]
-
Contact Time: Minimum 30 minutes.
-
Mechanism: Oxidative cleavage of the methoxymethyl side chain and disruption of the aromatic system reduces pharmacological potency.
Part 3: Workflow Visualization
The following diagram outlines the logical decision tree for disposing of this compound. This ensures no step is missed regardless of the physical state of the waste.[1]
Figure 1: Decision matrix for the safe segregation and packaging of benzimidazole opioid analogues.
Part 4: Regulatory & Compliance Context[1]
RCRA & Waste Codes
While this specific CAS may not yet have a unique RCRA P-list code (unlike Nicotine or Epinephrine), you must characterize it based on Toxicity and Reactivity .[1]
-
Recommended Waste Profile:
Chain of Custody
Because this compound is a nitazene analogue, it may be subject to the Federal Analogue Act (USA) or similar NPS legislation globally.
-
Log: Record the exact mass disposed of in your inventory system.
-
Witness: Disposal of the bulk substance should be witnessed and signed off by a second scientist or EHS officer.[1]
References
-
World Health Organization (WHO). (2022).[1] Critical Review Report: Isotonitazene and other Benzimidazole Opioids.[1][2] Retrieved from [Link][1]
-
U.S. Drug Enforcement Administration (DEA). (2023).[1] Benzimidazole-Opioids (Nitazenes).[1][2][4][5] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Management of Pharmaceutical Hazardous Waste.[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2021).[1] Approaches to Safe 3D Printing and Handling of Potent Compounds.[1] (General HPAPI handling principles). Retrieved from [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
